Technical Documentation Center

2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid
  • CAS: 1403766-55-1

Core Science & Biosynthesis

Foundational

Unlocking Peptide Potential: The Mechanism of Action of Fmoc-Oic in Constrained Peptides

An In-depth Technical Guide: This guide provides drug development professionals, researchers, and scientists with a deep dive into the foundational mechanisms by which (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

This guide provides drug development professionals, researchers, and scientists with a deep dive into the foundational mechanisms by which (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic), incorporated via its Fmoc-protected derivative, modulates peptide structure to enhance therapeutic potential. We will move beyond simple definitions to explore the causal relationships between conformational constraint, bioactivity, and metabolic stability, grounded in established biochemical principles and validated experimental protocols.

Deconstructing Fmoc-Oic: More Than Just a Proline Analog

At its core, Fmoc-Oic-OH is a non-proteinogenic, bicyclic amino acid derivative used in peptide synthesis.[1][2] Its structure features a proline-like pyrrolidine ring fused to a cyclohexane ring, classifying it as a conformationally constrained proline analog.[3] The molecule possesses three stereogenic centers, resulting in eight possible stereoisomers; however, the commercially available (2S,3aS,7aS)-isomer, often referred to as L-Oic, is most commonly employed in pharmaceutical research.[3]

The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a crucial N-α amine protecting group. Its lability to basic conditions (e.g., piperidine) while remaining stable to acids makes it central to the orthogonal strategy of modern Solid-Phase Peptide Synthesis (SPPS).[4][5] This allows for the sequential addition of amino acids to a growing peptide chain on a solid support without unintended side-chain reactions.[6]

PropertyProline (Pro)Octahydroindole-2-carboxylic acid (Oic)Rationale for Impact
Structure Monocyclic (Pyrrolidine ring)Bicyclic (Pyrrolidine fused to Cyclohexane)The fused ring system drastically reduces the number of accessible low-energy conformations.
Conformational Flexibility Relatively flexible (puckering, cis/trans isomerization)Highly RigidLocks the peptide backbone into a well-defined local geometry, often inducing β-turn or helical structures.[3]
Lipophilicity Moderately HydrophilicSignificantly more Lipophilic/HydrophobicThe saturated cyclohexane ring increases the nonpolar surface area, enhancing membrane permeability.[3][7]
Proteolytic Susceptibility Cleavable by specific proteasesHigh resistance to proteolysisThe rigid, non-natural structure sterically hinders recognition and cleavage by common proteases.[3]

Table 1: Comparative Physicochemical Properties of Proline vs. Oic.

The Core Mechanism: How Constraint Dictates Function

The therapeutic value of incorporating Oic into a peptide sequence stems directly from its rigid bicyclic structure. This rigidity is not a passive feature; it is an active modulator of the peptide's entire physicochemical profile.

Enforcing Bioactive Conformation and Enhancing Receptor Affinity

Most bioactive peptides are flexible in solution, adopting a multitude of conformations. Only one or a small subset of these conformations is "active" – i.e., capable of binding to the target receptor. A significant amount of energy (the "entropic cost") is expended to force the flexible peptide out of its disordered state and into this specific bioactive shape upon binding.

The incorporation of Oic pre-organizes the peptide backbone into a stable, turn-like structure.[3] By locking a segment of the peptide into a conformation that closely mimics the receptor-bound state, the entropic penalty of binding is dramatically reduced. This often translates to a higher binding affinity (lower Kd or IC50 value) for the target receptor. The relationship between structure and bioactivity is critical; specific amino acid positions and conformations can profoundly impact the peptide's effect.[8]

G cluster_0 Flexible Peptide (e.g., with Proline) cluster_1 Constrained Peptide (with Oic) Unbound Unbound State (Multiple Conformations) Bound1 Bound State (Single Bioactive Conformation) Unbound->Bound1 High Entropic Cost (Energy Required to Fold) Receptor1 Target Receptor Bound1->Receptor1 Binds Preorganized Unbound State (Pre-organized Conformation) Bound2 Bound State (Bioactive Conformation) Preorganized->Bound2 Low Entropic Cost (Already in correct shape) Receptor2 Target Receptor Bound2->Receptor2 Binds with Higher Affinity

Caption: Oic reduces the entropic cost of receptor binding.

Improving Metabolic Stability through Steric Shielding

A primary obstacle in peptide drug development is rapid degradation by proteases in the bloodstream and gastrointestinal tract. Peptides incorporating Oic exhibit markedly increased resistance to this enzymatic degradation.[3] The mechanism is twofold:

  • Steric Hindrance: The bulky, bicyclic structure of Oic acts as a steric shield, physically preventing the peptide backbone from fitting into the active site of proteases.

  • Conformational Incompatibility: Proteases recognize and cleave specific, often extended, peptide conformations. The rigid turn induced by Oic disrupts these recognition motifs, making the peptide a poor substrate for the enzyme.

This enhanced stability leads to a longer plasma half-life, a critical factor for reducing dosing frequency and improving therapeutic efficacy.

Experimental Validation: Protocols and Methodologies

The claims made above are not merely theoretical. They are validated through a suite of well-established analytical techniques. As a self-validating system, each step of synthesis and analysis includes internal checks to ensure scientific rigor.

Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Oic-OH into a peptide sequence is compatible with standard automated or manual Fmoc-SPPS protocols.[3]

SPPS_Workflow Resin 1. Start: Resin (e.g., Rink Amide) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Wash (DMF, DCM) Deprotection->Wash1 Coupling 4. Coupling (Add Fmoc-Oic-OH, Coupling Reagents) Wash1->Coupling Kaiser Test: Confirms free amine Wash2 5. Wash (DMF, DCM) Coupling->Wash2 Kaiser Test: Confirms complete coupling Cycle Repeat Steps 2-5 for each amino acid Wash2->Cycle Cycle->Deprotection Cleavage 6. Final Cleavage & Deprotection (TFA cocktail) Cycle->Cleavage After final residue Purify 7. Purify & Analyze (RP-HPLC, Mass Spec) Cleavage->Purify

Caption: The Fmoc-SPPS cycle for incorporating Fmoc-Oic-OH.

Detailed Protocol: Single Coupling Cycle for Fmoc-Oic-OH

This protocol assumes a 0.1 mmol synthesis scale on a standard solid-phase synthesis resin (e.g., Rink Amide).

  • Resin Preparation: The peptide-resin from the previous cycle, with its N-terminal Fmoc group removed, is washed thoroughly with Dimethylformamide (DMF) (3 x 5 mL). A small sample of resin beads is taken for a Kaiser test to confirm the presence of a free primary amine (a positive blue result).

  • Fmoc Deprotection (if starting a new cycle):

    • Add 5 mL of 20% piperidine in DMF to the resin.[9][10]

    • Agitate for 3 minutes. Drain.

    • Add another 5 mL of 20% piperidine in DMF. Agitate for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL), followed by DMF (3 x 5 mL) to prepare for coupling.

  • Coupling Cocktail Preparation:

    • In a separate vessel, dissolve Fmoc-Oic-OH (4 equivalents, 0.4 mmol, ~157 mg) and an aminium-based coupling agent like HBTU (3.9 equivalents, 0.39 mmol) in 3 mL of DMF.

    • Add a tertiary base such as Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the cocktail.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated coupling cocktail to the washed resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Validation of Coupling:

    • After the reaction, drain the vessel and wash the resin with DMF (3 x 5 mL).

    • Perform a Kaiser test. A negative result (clear/yellow beads) indicates the successful consumption of all free amines and thus a complete coupling reaction. If the test is positive, the coupling step should be repeated.

  • Capping (Optional but Recommended): To block any unreacted amines, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. This prevents the formation of deletion sequences.

  • Final Wash: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next deprotection and coupling cycle.

Protocol: Proteolytic Stability Assay

This assay compares the stability of an Oic-containing peptide to a control peptide (e.g., with Proline or Alanine at the same position).

  • Peptide Preparation: Prepare 1 mg/mL stock solutions of both the Oic-containing peptide and the control peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8).

  • Enzyme Preparation: Prepare a 0.1 mg/mL stock solution of a relevant protease (e.g., Trypsin, Chymotrypsin, or human serum) in the same buffer.

  • Reaction Setup:

    • In separate microcentrifuge tubes, mix 100 µL of the Oic-peptide and 100 µL of the control peptide with 10 µL of the protease solution.

    • Create a "time zero" (T0) sample by immediately quenching a 10 µL aliquot of the reaction mixture with 10 µL of 10% Trifluoroacetic acid (TFA).

    • Incubate the remaining reaction mixtures at 37°C.

  • Time-Course Analysis:

    • At specific time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw a 10 µL aliquot from each reaction and quench it with 10 µL of 10% TFA.

  • HPLC Analysis:

    • Analyze all quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Monitor the disappearance of the parent peptide peak over time.

  • Data Interpretation:

    • Integrate the peak area of the parent peptide at each time point.

    • Plot the percentage of remaining parent peptide versus time.

    • Calculate the half-life (t1/2) for each peptide. A significantly longer half-life for the Oic-containing peptide provides direct evidence of enhanced proteolytic stability.

Time Point% Remaining (Control Peptide)% Remaining (Oic-Peptide)
0 min100%100%
30 min65%98%
1 hr42% (t1/2 ≈ 50 min)95%
4 hr5%88%
24 hr<1%75% (t1/2 > 24 hr)

Table 2: Representative data from a proteolytic stability assay demonstrating the enhanced stability of an Oic-containing peptide.

Conclusion: A Validated Strategy for Superior Peptide Therapeutics

The incorporation of Fmoc-Oic-OH is a powerful and experimentally validated strategy in medicinal chemistry to overcome the intrinsic limitations of natural peptides. By enforcing a rigid, bioactive conformation, Oic simultaneously enhances receptor affinity and provides a steric shield against proteolytic degradation.[3][11] This dual mechanism directly addresses the primary challenges of poor stability and low bioavailability that have historically hindered peptide drug development. The compatibility of Fmoc-Oic-OH with standard SPPS protocols makes it an accessible tool for researchers aiming to design next-generation peptide therapeutics with superior potency and pharmacokinetic profiles.

References

  • Advances in Fmoc solid‐phase peptide synthesis . National Center for Biotechnology Information (PMC). [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol . Biomatik. [Link]

  • Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic) . LifeTein Peptide Blog. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . UCI Department of Chemistry. [Link]

  • Synthesis of chiral peptide nucleic acids using Fmoc chemistry . ResearchGate. [Link]

  • Influence of Silaproline on Peptide Conformation and Bioactivity . ResearchGate. [Link]

  • Fmoc-Oic-OH [130309-37-4] . Aapptec Peptides. [Link]

  • Meta-Analysis for Correlating Structure of Bioactive Peptides in Foods of Animal Origin with Regard to Effect and Stability . PubMed. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis . Luxembourg Bio Technologies. [Link]

  • Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent . Green Chemistry (RSC Publishing). [Link]

  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages . Peptide Machines. [Link]

  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints . National Center for Biotechnology Information (PMC). [Link]

Sources

Exploratory

Bicyclic Proline Analogues: A Technical Guide to Conformationally-Constrained Scaffolds in Drug Discovery

Abstract Proline, the only proteinogenic amino acid with a secondary amine, imparts unique conformational constraints on peptides and proteins. This inherent rigidity has made it a cornerstone in the architecture of bioa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proline, the only proteinogenic amino acid with a secondary amine, imparts unique conformational constraints on peptides and proteins. This inherent rigidity has made it a cornerstone in the architecture of bioactive molecules. However, the nuanced control over peptide backbone geometry and side-chain presentation often requires a level of conformational restriction beyond that of proline itself. This has led to the exploration and development of bicyclic proline analogues, a class of structurally sophisticated building blocks that offer unparalleled control over molecular shape and function. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and profound significance of bicyclic proline analogues in modern medicinal chemistry. We will delve into the causality behind their design, detail key synthetic methodologies, and explore their impact on peptide conformation and their successful application in the development of novel therapeutics.

Introduction: The Unique Role of Proline and the Quest for Greater Conformational Control

Proline's distinctive cyclic structure, where the side chain loops back to form a pyrrolidine ring with the backbone amine, fundamentally influences the secondary structure of proteins.[1] It restricts the available conformations for the φ (phi) torsion angle to approximately -65° ± 25° and acts as a "helix breaker" within alpha-helices while being commonly found in beta-turns.[1][2] This conformational rigidity is a double-edged sword in drug design. While it provides a degree of pre-organization, the pyrrolidine ring of proline can still pucker in two primary conformations, Cγ-exo and Cγ-endo, which can interconvert.[1] Furthermore, the Xaa-Pro peptide bond can exist in both cis and trans conformations, with a relatively low energy barrier for isomerization, which can be a rate-limiting step in protein folding.

The quest for more potent and selective therapeutics has driven the need for molecular scaffolds that can lock in a specific bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target. Bicyclic proline analogues have emerged as a powerful solution to this challenge.[3][4] By introducing an additional ring system fused to the proline core, these analogues drastically reduce the conformational flexibility, offering a more defined three-dimensional structure.[3][5][6] This has profound implications for designing molecules with enhanced target affinity, selectivity, and improved pharmacokinetic properties.

The Dawn of Bicyclic Proline Analogues: Discovery and Design Principles

The conceptual leap from monocyclic proline to its bicyclic counterparts was driven by the desire to rigidly control the puckering of the pyrrolidine ring and the orientation of substituents. Early examples, such as 2,4-methanoproline, a natural non-proteinogenic amino acid isolated from the seeds of Ateleia herbert smithii, demonstrated the feasibility and biological relevance of such constrained systems.[7][8] It is believed to act as an anti-feedant, highlighting the potential of these unique structures to interact with biological systems.[7]

The design of bicyclic proline analogues is fundamentally about pre-organizing the molecule into a specific conformation that mimics the bound state of a ligand to its receptor. This can be achieved by introducing bridges between different atoms of the proline ring, such as between Cβ and Cγ, or Cγ and Cδ.[1] These modifications can lock the proline ring into a specific Cγ-endo or Cγ-exo conformation, which can have a significant impact on the overall shape of a peptide or small molecule.[1] For instance, certain bicyclic analogues have been shown to selectively stabilize the trans tertiary peptide bond.[7][9]

Synthetic Strategies: Building Complexity and Diversity

The synthesis of bicyclic proline analogues presents a significant chemical challenge due to the creation of sterically demanding, fused ring systems. However, a number of elegant and robust synthetic strategies have been developed to access a diverse range of these valuable building blocks.

Intramolecular Cycloaddition Reactions

One of the most common and effective methods for constructing the bicyclic core is through intramolecular cycloaddition reactions. Light-induced [2+2] cycloadditions of appropriately designed dienes have been a mainstay in the synthesis of 2,4-methanoproline and its analogues.[7][9]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of unsaturated bicyclic proline analogues. This reaction, often catalyzed by ruthenium-based catalysts, allows for the formation of a new ring by joining two existing olefinic tethers. This approach has been successfully employed in the synthesis of dehydro-β-proline derivatives used as integrin antagonists.[10]

Intramolecular Nucleophilic Substitution

Another key strategy involves intramolecular nucleophilic substitution, where a nucleophile within the molecule attacks an electrophilic center to form the second ring. This approach has been utilized in a concise synthesis of 2,4-methanoproline.[7][11]

Experimental Protocol: A General Synthetic Approach to a Bicyclic Proline Core via Intramolecular Nucleophilic Substitution

This protocol provides a generalized workflow for the synthesis of a bicyclic proline analogue. Disclaimer: This is a representative protocol and specific reaction conditions, reagents, and purification methods will need to be optimized for the desired target molecule.

Step 1: Synthesis of a suitably functionalized proline derivative.

  • Protect the amine of a commercially available proline derivative (e.g., Boc-Pro-OMe) with a suitable protecting group (e.g., Boc, Cbz).

  • Introduce a leaving group (e.g., tosylate, mesylate) at a specific position on the pyrrolidine ring (e.g., the 4-position of hydroxyproline).[12]

  • Introduce a nucleophilic precursor at another position on the ring. This may require several synthetic steps to achieve the desired stereochemistry and functionality.

Step 2: Intramolecular Cyclization.

  • Deprotect the nucleophilic precursor if necessary.

  • Treat the functionalized proline derivative with a suitable base to promote intramolecular nucleophilic substitution, leading to the formation of the bicyclic core. The choice of base and solvent is critical and will depend on the nature of the nucleophile and leaving group.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

Step 3: Deprotection and Purification.

  • Remove the protecting groups from the amine and carboxylic acid functionalities using standard deprotection protocols.

  • Purify the final bicyclic proline analogue using techniques such as column chromatography or recrystallization.

  • Characterize the final product thoroughly using NMR, mass spectrometry, and other relevant analytical methods.

Conformational Control and Structural Impact

The primary significance of bicyclic proline analogues lies in their ability to exert precise control over the local conformation of a molecule. By locking the pyrrolidine ring into a fixed pucker, these analogues can dictate the orientation of substituents and the overall trajectory of a peptide backbone.

Bicyclic Proline Analogue Type Predominant Ring Pucker Impact on Peptide Conformation Reference
2,4-MethanoprolineCγ-exo lockedStabilizes trans peptide bond[7][9]
Fused [2.2.1] Bicyclic FrameworkConformationally restrictedEnhances stereoselectivity in organocatalysis[5]
Fused [3.3.0] Bicyclic FrameworkDefined three-dimensionalityPotent protease inhibitors
Indolizidinone Carboxylic AcidInduces 310-helical motifsHelix formation in short peptides[13]

This level of conformational control is crucial for several reasons:

  • Pre-organization for Binding: By constraining the molecule in a bioactive conformation, the entropic cost of binding to a target is reduced, often leading to a significant increase in binding affinity.

  • Enhanced Selectivity: A more rigid and defined structure can lead to more specific interactions with the target receptor, reducing off-target effects.

  • Improved Metabolic Stability: The rigid bicyclic core can shield susceptible peptide bonds from enzymatic degradation, thereby improving the metabolic stability and in vivo half-life of the drug candidate.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of bicyclic proline analogues have made them highly valuable in the development of a wide range of therapeutic agents.[14][15] Over the past 15 years, more than 15 drugs containing proline analogues have been approved by the FDA, with five of those approvals occurring in the last three years alone.[14][15]

Protease Inhibitors

Bicyclic proline analogues have been instrumental in the design of potent protease inhibitors. The rigid scaffold can effectively position key pharmacophoric groups to interact with the active site of the enzyme.

  • HCV NS3/4A Protease Inhibitors: The development of drugs for Hepatitis C has seen the successful incorporation of bicyclic proline analogues.[16][17][18] These analogues serve as P2 ligands, with the constrained ring system optimally presenting substituents into the S2 binding pocket of the protease.[16][17]

  • SARS-CoV-2 3CL Protease Inhibitors: More recently, bicyclic proline peptidyl α-ketoamides have been discovered as potent inhibitors of the SARS-CoV-2 3CL protease, a key enzyme in the viral replication cycle.[19] The drug Nirmatrelvir, a component of Paxlovid, contains a bicyclic proline analogue.[14][20][21]

Dipeptidyl Peptidase 4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral anti-diabetic drugs that work by increasing the levels of incretin hormones.[22][23][24] Bicyclic cyanothiazolidines have been developed as novel DPP-4 inhibitors, where the constrained bicyclic core prevents intramolecular cyclization to an inactive species.[25]

Integrin Antagonists

Integrins are cell surface receptors involved in cell-cell and cell-matrix interactions. Bicyclic proline analogues, particularly dehydro-β-proline derivatives, have been incorporated into peptidomimetics that act as potent and selective antagonists of α4β1 integrin.[10][26]

Organocatalysis

Beyond their use in drug molecules, bicyclic proline analogues have also shown great promise as organocatalysts.[5][6] Their rigid framework enhances the stereoselectivity of reactions such as asymmetric aldol reactions, making them more effective than proline itself.[5][6]

Logical Relationship: From Proline to a Bioactive Drug

G cluster_0 Conceptual Foundation cluster_1 Design & Synthesis cluster_2 Properties & Application Proline Proline (Limited Conformational Control) Constraint Need for Greater Conformational Rigidity Proline->Constraint Bicyclic_Analogue Bicyclic Proline Analogue (Locked Conformation) Constraint->Bicyclic_Analogue Synthesis Synthetic Strategies (e.g., RCM, Cycloaddition) Bicyclic_Analogue->Synthesis Properties Enhanced Properties: - Affinity - Selectivity - Stability Bicyclic_Analogue->Properties Drug_Candidate Bioactive Drug Candidate (e.g., Protease Inhibitor) Properties->Drug_Candidate

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Standard Protocol for Coupling Fmoc-Oic-OH in SPPS

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fmoc-Oic-OH in Peptide Synthesis Fmoc-Oic-OH ((2S,3aS,7aS)-octahydroindole-2-carboxylic acid) is a non-proteinogenic, bicy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fmoc-Oic-OH in Peptide Synthesis

Fmoc-Oic-OH ((2S,3aS,7aS)-octahydroindole-2-carboxylic acid) is a non-proteinogenic, bicyclic amino acid that serves as a conformationally constrained analog of proline.[1] Its incorporation into peptide sequences is a strategic approach to enhance therapeutic potential by introducing significant backbone rigidity and increased lipophilicity.[1] These properties can lead to improved metabolic stability, greater resistance to enzymatic degradation, and enhanced membrane permeability, ultimately improving bioavailability.[1] The rigid structure of Oic is particularly effective at stabilizing secondary structures like β-turns and helices.[1]

However, the bulky, bicyclic nature of Fmoc-Oic-OH presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS).[2] Its steric hindrance can impede the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain. This results in the formation of deletion sequences, which are difficult to separate from the target peptide and compromise the overall yield and purity. Therefore, a specialized and robust coupling protocol is essential for the successful incorporation of this valuable amino acid.

This application note provides a detailed, field-proven protocol for the efficient coupling of Fmoc-Oic-OH in SPPS, addressing the challenges posed by its sterically hindered structure.

Materials and Reagents

Solid Support (Resin)
  • Rink Amide Resin or Pre-loaded Wang Resin: The choice depends on the desired C-terminal functionality (amide or carboxylic acid, respectively). This protocol will assume the use of Rink Amide resin.

Reagents and Solvents
  • Amino Acids:

    • Fmoc-Oic-OH (High Purity)

    • Standard Fmoc-protected amino acids

  • Coupling Reagents:

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Highly recommended for sterically hindered amino acids.[3][4]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Bases:

    • DIPEA (N,N-Diisopropylethylamine)

    • 2,4,6-Collidine

  • Fmoc-Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

    • NMP (N-Methyl-2-pyrrolidone) - an effective alternative to DMF for difficult couplings.[5]

  • Capping Solution: Acetic anhydride/DIPEA/DMF (e.g., 1:2:3 v/v/v).

  • Washing Solvents: DMF, DCM, Ethanol.

Experimental Protocol: A Step-by-Step Guide

This protocol details the manual coupling of Fmoc-Oic-OH. The principles can be adapted for automated peptide synthesizers.

Resin Preparation and Swelling
  • Transfer the desired amount of resin into a suitable reaction vessel.

  • Wash the resin three times with DMF.

  • Swell the resin in DMF for a minimum of 30 minutes to ensure optimal reaction kinetics.

Fmoc-Deprotection

The first step in coupling is to deprotect the N-terminal Fmoc group of the resin-bound peptide to expose the free amine.[6]

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the deprotection solution.

  • Repeat the 20% piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.

  • Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine.[5][7] A dark blue color on the resin beads indicates a positive result.[7]

Coupling of Fmoc-Oic-OH

The coupling of sterically hindered amino acids like Fmoc-Oic-OH requires optimized conditions to achieve high efficiency.[2][8][9] The use of a potent uronium/aminium-based coupling reagent like HATU is crucial.[3][4]

Table 1: Optimized Coupling Parameters for Fmoc-Oic-OH

ParameterRecommended ConditionRationale for Steric Hindrance
Amino Acid Fmoc-Oic-OH (3–5 equivalents)A higher excess drives the reaction equilibrium towards the product, compensating for the slower reaction rate.
Coupling Reagent HATU (2.9–4.9 equivalents)HATU is a highly reactive coupling reagent, superior for difficult couplings, including those involving sterically hindered amino acids.[3][4]
Base DIPEA or 2,4,6-Collidine (6–10 equivalents)A non-nucleophilic base is required for the activation of the carboxylic acid and to neutralize the reaction mixture.[10]
Solvent DMF or NMPNMP can enhance the solubility of aggregating peptide chains and improve reaction efficiency.[5]
Pre-activation 5–10 minutesPre-activating the Fmoc-Oic-OH with HATU and a base forms the highly reactive OAt-active ester prior to its addition to the resin.[11]
Reaction Time 2–4 hours (or overnight)Extended reaction times are often necessary to ensure the coupling reaction goes to completion.
Temperature Room TemperatureElevated temperatures can be used to accelerate slow couplings but may increase the risk of racemization.[12]

Step-by-Step Coupling Procedure:

  • Pre-activation: In a separate vial, dissolve Fmoc-Oic-OH (3–5 eq.) and HATU (2.9–4.9 eq.) in DMF or NMP. Add DIPEA (6–10 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the pre-activated solution to the deprotected resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: After the coupling time, take a small sample of the resin, wash it thoroughly with DMF and ethanol, and perform a Kaiser test.[7] A negative result (yellow beads) indicates a complete reaction.[7]

Troubleshooting: Double Coupling and Capping

If the Kaiser test is positive after the initial coupling, it indicates the presence of unreacted amines. In this case, the following steps are necessary:

  • Double Coupling: Drain the reaction solution, wash the resin with DMF, and repeat the coupling procedure (Section 3.3) with a fresh batch of activated Fmoc-Oic-OH.[13] This is a common strategy for difficult couplings to drive the reaction to completion.[13]

  • Capping: If the Kaiser test remains positive after double coupling, the remaining unreacted amines must be permanently blocked to prevent the formation of deletion peptide byproducts.[5]

    • Treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes. This acetylates the free amines, rendering them unreactive.

    • Wash the resin thoroughly with DMF and DCM.

After a successful coupling (negative Kaiser test) or capping, proceed with the Fmoc-deprotection of the newly added Oic residue to continue with the synthesis of the peptide chain.

Workflow Diagram

Fmoc_Oic_Coupling_Workflow cluster_prep Resin Preparation cluster_deprotection Fmoc-Deprotection cluster_coupling Fmoc-Oic-OH Coupling cluster_outcome Outcome & Next Steps cluster_troubleshoot Troubleshooting Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Treat with 20% Piperidine/DMF Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Kaiser_Pos Kaiser Test: Positive (Blue) Wash1->Kaiser_Pos Couple Couple to Resin (2-4h) Kaiser_Pos->Couple Preactivate Pre-activate: Fmoc-Oic-OH + HATU + DIPEA Preactivate->Couple Kaiser_Check Kaiser Test Couple->Kaiser_Check Negative Negative (Yellow) Proceed to next cycle Kaiser_Check->Negative Success Positive Positive (Blue) Incomplete Coupling Kaiser_Check->Positive Failure Double_Couple Double Couple Positive->Double_Couple Cap Cap with Acetic Anhydride Double_Couple->Cap If still positive Cap->Negative

Caption: Workflow for the SPPS coupling of sterically hindered Fmoc-Oic-OH.

Key Scientific Considerations

  • Mechanism of HATU Activation: HATU reacts with the carboxylate of Fmoc-Oic-OH in the presence of a base to form a highly reactive OAt-active ester.[4][11] This active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide-resin, forming the desired amide bond.[10][11] The 7-azabenzotriazole moiety in HATU is known to be superior to the HOBt found in HBTU for reducing racemization and accelerating coupling rates, especially for hindered amino acids.[4]

  • Preventing Racemization: While HATU is efficient, the risk of racemization (loss of stereochemical integrity) exists with any coupling protocol, especially with prolonged activation times or at elevated temperatures.[12] Using 2,4,6-collidine, a slightly weaker base than DIPEA, can sometimes mitigate this risk.

  • Peptide Aggregation: For longer peptides, the growing chain can aggregate on the resin, physically blocking the N-terminus from reacting.[12] If you suspect aggregation (often indicated by a shrinking resin volume and persistently poor coupling), switching to NMP as the solvent or incorporating backbone-protecting groups like Hmb may be beneficial.

  • Kaiser Test Limitations: The Kaiser test is highly sensitive for primary amines but less reliable for secondary amines like proline.[5][7] While Oic is a secondary amine, the test is used here to detect the primary amine of the preceding residue before Oic coupling. Overheating during the test can cause premature Fmoc deprotection, leading to a false positive result.[5]

Conclusion

The successful incorporation of Fmoc-Oic-OH is achievable through the careful optimization of the standard SPPS protocol. The key to overcoming its steric hindrance lies in the use of a potent coupling reagent like HATU, an excess of reagents, and extended reaction times. Diligent monitoring with the Kaiser test and the readiness to perform double coupling or capping steps are crucial for ensuring the synthesis of high-purity peptides containing this valuable non-canonical amino acid.

References

  • LifeTein Peptide Blog. (2026, January 15). Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(25), 8080-8082.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Chowdhury, A. R., & Boons, G. J. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Organic Letters, 25(45), 8080-8083.

Sources

Application

Revolutionizing Peptide Therapeutics: Applications and Protocols for Fmoc-Oic-OH in the Synthesis of Bioactive Peptides

Introduction: The Strategic Advantage of Conformational Constraint in Peptide Drug Design The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Conformational Constraint in Peptide Drug Design

The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced bioavailability.[1][2] The introduction of non-proteinogenic amino acids that impart conformational rigidity is a powerful strategy to overcome these limitations.[1][2] Among these, Fmoc-(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Fmoc-Oic-OH) has emerged as a crucial building block in modern peptide chemistry. As a bicyclic analog of proline, Oic’s rigid structure effectively stabilizes specific secondary structures, such as β-turns and helices, within a peptide sequence. This pre-organization of the peptide backbone can significantly enhance binding affinity to biological targets, increase resistance to enzymatic degradation, and improve membrane permeability.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Fmoc-Oic-OH in the solid-phase peptide synthesis (SPPS) of bioactive peptides. We will delve into the underlying principles, provide detailed, field-proven protocols, and showcase the transformative impact of Oic incorporation through relevant case studies.

Fmoc-Oic-OH: Chemical Properties and Rationale for Use

Fmoc-Oic-OH is an N-terminally protected, non-proteinogenic amino acid characterized by a fused cyclohexane ring, which severely restricts the rotation around the peptide backbone's φ (phi) and ψ (psi) dihedral angles. This inherent rigidity is the primary driver of its beneficial effects in peptide drug design.

PropertyValueReference
Chemical Name (2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid[4]
CAS Number 130309-37-4[4]
Molecular Formula C24H25NO4[5]
Molecular Weight 391.46 g/mol [5]
Appearance White to off-white powder[6]
Solubility Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone[6]

The decision to incorporate Fmoc-Oic-OH into a peptide sequence is driven by several key objectives:

  • Enhanced Stability: The constrained backbone is less susceptible to cleavage by proteases, leading to a longer in vivo half-life.

  • Increased Potency: By locking the peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, often resulting in higher affinity and potency.

  • Improved Bioavailability: The increased lipophilicity imparted by the octahydroindole ring can enhance passive diffusion across cell membranes.

  • Receptor Selectivity: The well-defined conformation can lead to more specific interactions with the target receptor, reducing off-target effects.

Core Methodology: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Oic-OH

The incorporation of Fmoc-Oic-OH into a growing peptide chain follows the general principles of Fmoc-based SPPS.[7][8][9] The process involves the sequential addition of amino acids to a solid support (resin), with each cycle consisting of two main steps: Fmoc deprotection and coupling of the next amino acid.[10]

SPPS_Workflow Resin Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Coupling: Fmoc-Oic-OH Activator/Base DMF Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 NextAA Couple Next Fmoc-AA-OH Deprotection2->NextAA Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) NextAA->Cleavage Repeat Cycles Peptide Purified Bioactive Peptide Cleavage->Peptide

Figure 1: General workflow for incorporating Fmoc-Oic-OH in Fmoc-based SPPS.

Protocol 1: Standard Coupling of Fmoc-Oic-OH

Due to the steric hindrance of the bicyclic structure of Oic, coupling can be more challenging than for standard proteinogenic amino acids. Therefore, the choice of coupling reagents and reaction conditions is critical to ensure high coupling efficiency and prevent racemization.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Fmoc-Oic-OH

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Deprotection Solution: 20% Piperidine in DMF

  • Washing Solvents: DMF, DCM (Dichloromethane)

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a deep blue color).

  • Fmoc-Oic-OH Coupling:

    • In a separate vessel, dissolve Fmoc-Oic-OH (3-5 equivalents relative to resin loading), HBTU or HATU (2.9-4.5 equivalents), and HOBt (Hydroxybenzotriazole) (3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and allow to pre-activate for 1-2 minutes.

    • Immediately add the activated Fmoc-Oic-OH solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Monitoring the Coupling:

    • After the coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test. A negative result (yellow or faint yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Causality Behind Experimental Choices:

  • Choice of Coupling Reagent: HATU is generally preferred for sterically hindered amino acids like Oic as it is a more potent activating agent than HBTU and can help to minimize racemization.[7]

  • Equivalents of Reagents: Using an excess of the amino acid and coupling reagents helps to drive the reaction to completion, which is crucial in SPPS to avoid the accumulation of deletion sequences.

  • Pre-activation: A short pre-activation time is recommended to minimize potential side reactions of the activated amino acid.

  • Double Coupling: If the Kaiser test indicates incomplete coupling after the initial reaction time, a second coupling with fresh reagents should be performed before proceeding to the next deprotection step.

Protocol 2: Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and the side-chain protecting groups removed.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: A mixture of TFA (Trifluoroacetic acid) and scavengers. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The choice of scavengers depends on the amino acids present in the peptide sequence.

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Case Study: Icatibant - A Bioactive Peptide Containing Oic

A prominent example of a marketed therapeutic peptide containing Oic is Icatibant (Firazyr®).[11] Icatibant is a selective bradykinin B2 receptor antagonist used for the treatment of acute attacks of hereditary angioedema (HAE).[12] The sequence of Icatibant is H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH, where Thi is β-(2-thienyl)-alanine, Hyp is 4-hydroxyproline, and Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Icatibant_Structure cluster_0 Icatibant Sequence D-Arg D-Arg Arg Arg D-Arg->Arg Pro Pro Arg->Pro Hyp Hyp Pro->Hyp Gly Gly Hyp->Gly Thi Thi Gly->Thi Ser Ser Thi->Ser D-Tic D-Tic Ser->D-Tic Oic Oic D-Tic->Oic Arg-OH Arg-OH Oic->Arg-OH

Figure 2: The amino acid sequence of Icatibant, highlighting the constrained residues D-Tic and Oic.

The incorporation of both D-Tic and Oic at the C-terminus of Icatibant is a deliberate design strategy. This dipeptide unit induces a β-turn conformation, which is crucial for its antagonist activity at the bradykinin B2 receptor.[13] The rigidity imparted by Oic, in synergy with D-Tic, locks the C-terminal portion of the peptide into a conformation that effectively blocks the receptor's active site. Furthermore, the presence of these non-proteinogenic amino acids contributes to Icatibant's resistance to degradation by peptidases, a critical feature for a therapeutic peptide.[11] The synthesis of Icatibant is achieved through sequential Fmoc-based SPPS, underscoring the feasibility of incorporating complex, sterically hindered residues like Fmoc-Oic-OH in a manufacturing setting.[5][14][15]

Troubleshooting and Advanced Considerations

ProblemPotential CauseRecommended Solution
Incomplete Coupling of Fmoc-Oic-OH Steric hindrance, peptide aggregationUse a more potent coupling reagent (e.g., HATU), increase reaction time, perform a double coupling, or use microwave-assisted SPPS.[6]
Racemization of Oic Prolonged activation, excessive baseMinimize pre-activation time, use a hindered base like DIPEA, and avoid high temperatures for extended periods.
Aggregation during Synthesis Hydrophobic sequencesIncorporate backbone-modifying dipeptides (pseudoprolines) or use solvents known to disrupt aggregation (e.g., N-methylpyrrolidone).

Conclusion: The Future of Constrained Peptides

Fmoc-Oic-OH is a powerful tool in the arsenal of peptide chemists and drug developers. Its ability to induce conformational constraint provides a rational and effective means to enhance the therapeutic properties of peptides. By understanding the principles behind its use and employing optimized protocols, researchers can unlock new possibilities in the design of potent, stable, and bioavailable peptide-based drugs. The successful clinical application of Oic-containing peptides like Icatibant serves as a testament to the transformative potential of this unique amino acid in addressing unmet medical needs. As our understanding of the relationship between peptide conformation and biological function deepens, the strategic incorporation of building blocks like Fmoc-Oic-OH will continue to be a cornerstone of innovative peptide therapeutic design.[1][16][17]

References

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(3), 134-148. [Link]

  • WIPO. (2019). WO/2019/064220 SYNTHESIS OF ICATIBANT. [Link]

  • Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi, 137(10), 1215-1222.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Dove Medical Press. Effects of the incorporation of bioactive particles. [Link]

  • Giraud, M., Blais, C., Jr, & Couture, R. (2004). Synthesis and biological evaluation of bradykinin B(1)/B(2) and selective B(1) receptor antagonists. Journal of medicinal chemistry, 47(19), 4645–4653. [Link]

  • Google Patents.
  • Google Patents.
  • Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS chemical biology, 10(6), 1397–1407. [Link]

  • ResearchGate. Constrained Peptides in Drug Discovery and Development | Request PDF. [Link]

  • Dechantsreiter, M. A., & Kessler, H. (2008). Bradykinin B1 receptor antagonists: an alpha-hydroxy amide with an improved metabolism profile. Bioorganic & medicinal chemistry letters, 18(18), 4985–4988. [Link]

  • Biondi, B., & Chorev, M. (2021). Rational Design of Constrained Peptides as Protein Interface Inhibitors. International journal of molecular sciences, 22(16), 8829. [Link]

  • Selvam, R., & Subashchandran, K. P. (2015). Synthesis of Biologically Active Hydrophobic Peptide by Using Novel Polymer Support: Improved Fmoc Solid Phase Methodology. International Journal of Peptide Research and Therapeutics, 21(1), 91–97. [Link]

  • Li, Y., et al. (2016). A self-assembling collagen mimetic peptide system to simultaneously characterize the effects of osteogenesis imperfecta mutations on conformation, assembly and activity. Chemical Science, 7(5), 3241-3248. [Link]

  • Lee, A. C., Harris, J. L., Khanna, K. K., & Hong, J. H. (2019). A Comprehensive Review on Current Advances in Peptide Drug Development and Design. International journal of molecular sciences, 20(10), 2383. [Link]

  • Wang, X., et al. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry, 9, 735282. [Link]

  • Google Patents.
  • Patsnap Synapse. What are the new molecules for B1 receptor antagonists?. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • National Center for Biotechnology Information. Icatibant. PubChem Compound Summary for CID 6918173. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • LifeTein. Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). [Link]

  • National Center for Biotechnology Information. Effect of Incorporation of Bioactive Glass-Ceramic into Self-etch Adhesives. [Link]

  • National Center for Biotechnology Information. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. [Link]

  • AAPPTec. SYNTHESIS NOTES. [Link]

  • Gayo, L. M., et al. (1998). Small molecule antagonists of the bradykinin B1 receptor. Bioorganic & medicinal chemistry letters, 8(12), 1471–1476. [Link]

  • Lawson, L. D., & Powell, D. W. (1987). Bradykinin-stimulated eicosanoid synthesis and secretion by rabbit ileal components. The American journal of physiology, 252(4 Pt 1), G453–G460. [Link]

  • Reddit. Solid Phase Peptide Synthesis Help. [Link]

Sources

Method

Application Notes and Protocols: Step-by-Step Incorporation of 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid into Peptide Sequences

Introduction The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced potency, s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced potency, stability, and unique functionalities.[1] Among the vast array of UAAs, bicyclic proline analogs such as derivatives of octahydro-isoindole-1-carboxylic acid are of significant interest.[2] These conformationally constrained residues can induce specific secondary structures in peptides, leading to improved receptor binding and resistance to enzymatic degradation.

This document provides a detailed guide for the incorporation of a specific, structurally complex UAA, 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid , into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. The presence of a ketone functionality and the inherent steric bulk of the bicyclic system necessitate optimized protocols to ensure efficient and successful synthesis.

The isoindoline core is a privileged scaffold found in numerous bioactive compounds and approved drugs, highlighting its importance in medicinal chemistry.[3] The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides and peptidomimetics.

Core Principles and Challenges

The successful incorporation of 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid (hereafter referred to as Fmoc-Oic(6-oxo)-OH) relies on the principles of Fmoc-based SPPS.[4][5] The general workflow involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[6][7] Each cycle consists of two key steps: the removal of the temporary Fmoc protecting group and the coupling of the next amino acid in the sequence.[8]

However, the unique structure of Fmoc-Oic(6-oxo)-OH presents specific challenges:

  • Steric Hindrance: The bulky, bicyclic nature of the isoindole ring system can significantly slow down the coupling reaction.[1][9][10] This necessitates the use of more potent coupling reagents and potentially longer reaction times to achieve complete acylation of the free amine on the resin-bound peptide.

  • Potential Side Reactions: The presence of a ketone in the 6-position of the isoindole ring introduces a potential site for unwanted side reactions under certain cleavage or deprotection conditions, although it is generally stable to the standard reagents used in Fmoc SPPS.

  • Aggregation: Peptides containing multiple bulky or hydrophobic residues are prone to aggregation on the solid support, which can hinder reagent accessibility and lead to incomplete reactions.[4]

This guide will address these challenges by providing optimized protocols and explaining the rationale behind each step.

Visualizing the SPPS Cycle

The fundamental workflow for incorporating any amino acid, including our target UAA, via Fmoc-SPPS is depicted below.

SPPS_Workflow Resin Resin with Free Amine Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Resin->Coupling 1. Washing1 DMF/DCM Wash Coupling->Washing1 2. Deprotection Fmoc Deprotection (Piperidine/DMF) Washing1->Deprotection 3. Washing2 DMF/DCM Wash Deprotection->Washing2 4. Cycle Repeat for Next Amino Acid Washing2->Cycle 5. Cycle->Coupling Start Next Cycle

Caption: General workflow of a solid-phase peptide synthesis (SPPS) cycle.

Materials and Reagents

Consistent results in peptide synthesis are critically dependent on the quality of the reagents. Ensure all solvents and reagents are of peptide synthesis grade.

ReagentRecommended GradeSupplier Example
2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid>98% PurityCustom Synthesis
Rink Amide or Wang Resin100-200 meshSigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeThermo Fisher
Dichloromethane (DCM)ACS GradeVWR
Piperidine>99.5%Sigma-Aldrich
HATU>99%Bachem
N,N'-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeAlfa Aesar
Trifluoroacetic acid (TFA)>99.5%Sigma-Aldrich
Triisopropylsilane (TIS)>98%Sigma-Aldrich
WaterHPLC GradeVWR
Diethyl etherAnhydrousThermo Fisher

Detailed Protocols

Part 1: Resin Preparation and Swelling

Rationale: Proper swelling of the resin is crucial for ensuring that all reactive sites are accessible to reagents. The choice of resin determines the C-terminal functionality of the final peptide (e.g., Rink Amide for a C-terminal amide, Wang for a C-terminal carboxylic acid).[8]

  • Place the desired amount of resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.

  • Add DMF to the resin until it is fully submerged.

  • Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

Part 2: N-terminal Fmoc Deprotection

Rationale: The Fmoc group is a base-labile protecting group. A solution of piperidine in DMF is the standard reagent for its removal.[11] The mechanism involves a β-elimination, which generates a free secondary amine on the resin-bound peptide, ready for coupling with the next amino acid.[11][12]

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the piperidine solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which could neutralize the activated amino acid in the subsequent coupling step.

  • Wash the resin with DCM (3 times) and then DMF (3 times).

Part 3: Coupling of Fmoc-Oic(6-oxo)-OH

Rationale: Due to the steric hindrance of Fmoc-Oic(6-oxo)-OH, a highly efficient coupling reagent is required.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice as it rapidly forms the highly reactive O-acylisourea intermediate, which is less prone to racemization.[6][13] DIPEA is a non-nucleophilic base used to activate the carboxylic acid and maintain basic conditions for the coupling reaction. A longer coupling time is recommended to ensure the reaction goes to completion.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-Oic(6-oxo)-OH Active_Ester Activated O-Acylisourea Ester Fmoc_AA->Active_Ester HATU HATU + DIPEA HATU->Active_Ester Peptide_Bond New Peptide Bond Formed Active_Ester->Peptide_Bond Resin_NH2 Resin-Peptide-NH2 Resin_NH2->Peptide_Bond

Caption: Activation and coupling of the amino acid during SPPS.

Protocol:

  • In a separate vial, dissolve Fmoc-Oic(6-oxo)-OH (2-3 equivalents relative to resin loading) and HATU (1.95 equivalents) in a minimal amount of DMF.

  • Add DIPEA (4 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Add the activation mixture to the deprotected, resin-bound peptide from Part 2.

  • Agitate the reaction vessel at room temperature for 4-6 hours. For particularly difficult sequences, this can be extended to an overnight reaction.[9]

  • Monitoring the Coupling Reaction: It is crucial to ensure the coupling is complete before proceeding. The Kaiser test (or ninhydrin test) is a reliable method for detecting free primary amines. However, as the N-terminus of the growing peptide after coupling with Oic(6-oxo) will be a secondary amine, a chloranil or isatin test is more appropriate to confirm the absence of the preceding free amine. A negative test (no color change) indicates a complete reaction.

  • If the coupling is incomplete (positive test), drain the solution and repeat the coupling step with a fresh activation mixture.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

Part 4: Iteration and Final Cleavage

Repeat the SPPS cycle (Part 2 and Part 3) for each subsequent amino acid in your desired sequence. After the final amino acid has been coupled, perform a final Fmoc deprotection (Part 2).

Rationale for Cleavage: The final step is to cleave the completed peptide from the resin support and remove any side-chain protecting groups. A strong acid, typically trifluoroacetic acid (TFA), is used for this purpose. Scavengers like triisopropylsilane (TIS) and water are included in the cleavage cocktail to trap reactive carbocations generated during the deprotection of side chains, thus preventing unwanted side reactions.

Cleavage Protocol:

  • Wash the deprotected peptide-resin with DCM and dry it under a vacuum for at least 1 hour.[9]

  • Prepare a cleavage cocktail. A standard and effective mixture is 95% TFA, 2.5% Water, and 2.5% TIS .

  • Add the cleavage cocktail to the dry resin in the reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).[9]

  • A white precipitate of the peptide should form. Place the ether suspension at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under a vacuum. The peptide is now ready for purification by HPLC.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling Insufficient activation, steric hindrance, peptide aggregation.Increase coupling time to overnight. Use a stronger coupling reagent like COMU.[13] Perform a double coupling. Check the quality of your DMF; it must be amine-free.[8]
Low Peptide Yield Incomplete deprotection or coupling at one or more steps. Premature cleavage.Monitor each step carefully with appropriate tests (e.g., isatin test). Ensure resin is thoroughly washed to remove piperidine. Use a more acid-labile resin for sensitive peptides.
Deletion Sequences Inefficient coupling of a specific amino acid.Re-evaluate the coupling strategy for the problematic residue. Microwave-assisted SPPS can be beneficial for difficult couplings.[10]
Diketopiperazine Formation Occurs after deprotection of the second amino acid, especially with a D-amino acid or proline-like residue at the C-terminus.This is a known side reaction.[4] Timely coupling after deprotection is crucial.[12] Using 1-hydroxybenzotriazole (HOBt) or OxymaPure in the deprotection solution can sometimes suppress this.

Conclusion

The successful incorporation of 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid into peptide sequences is readily achievable with careful optimization of the coupling step. The steric bulk of this unnatural amino acid demands the use of potent activating reagents like HATU and extended reaction times. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently utilize this and other complex building blocks to advance their peptide-based research and drug development programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Incorporation of Octahydro-1H-indole-2-carboxylic Acid into Peptidomimetics.
  • Wang, W., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • Albericio, F., et al. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
  • Nowick, J. S. (2020).
  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. In Methods in Molecular Biology.
  • ResearchGate. (2014). Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • PubMed. (2019). Synthesis and Cytotoxicity of Octahydroepoxyisoindole-7-carboxylic Acids and Norcantharidin-Amide Hybrids as Norcantharidin Analogues.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • National Institutes of Health (NIH). (2023).
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • National Institutes of Health (NIH). (2018).
  • ResearchGate. (2002). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-Oic-OH [130309-37-4]. Retrieved from [Link]

  • SciSpace. (n.d.). Photochemical Synthesis of Amino Acid and Peptide Oxo-esters.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • MDPI. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • AAPPTec. (n.d.).
  • BenchChem. (n.d.). Exploring the Applications of Octahydro-1H-indole-2-carboxylic Acid in Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Aggregation in Peptides with Constrained Residues

Welcome to the technical support center dedicated to addressing the significant challenge of peptide aggregation, particularly for sequences containing constrained residues. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the significant challenge of peptide aggregation, particularly for sequences containing constrained residues. This guide is designed for researchers, scientists, and drug development professionals who encounter aggregation-related issues during their experiments. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate and overcome these hurdles.

Understanding Peptide Aggregation with Constrained Residues

Peptide aggregation is a common phenomenon where peptide monomers self-associate to form larger, often insoluble, structures. This process is primarily driven by noncovalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces.[1] Aggregation can lead to a host of experimental problems, including reduced yield during synthesis, difficulties in purification, and loss of biological activity. In therapeutic applications, peptide aggregates can even elicit an immunogenic response.

Constrained residues are amino acids that have been modified to limit their conformational freedom. These modifications can be powerful tools to prevent aggregation by disrupting the formation of intermolecular β-sheets, which are a common structural motif in peptide aggregates.[2][3] This guide will explore how to effectively use constrained residues to maintain peptide solubility and function.

The Mechanism of Peptide Aggregation

Peptide aggregation is often initiated by the formation of a nucleus, a small, ordered oligomer. This nucleus then serves as a template for the rapid addition of other peptide monomers, leading to the growth of larger aggregates, which can range from amorphous particles to highly organized amyloid fibrils.[1]

Monomers Peptide Monomers Oligomers Soluble Oligomers Monomers->Oligomers Self-Association Fibrils Insoluble Fibrils/Aggregates Monomers->Fibrils Monomer Addition Nuclei Ordered Nuclei Oligomers->Nuclei Conformational Change & Nucleation Nuclei->Fibrils Elongation

Caption: The general pathway of peptide aggregation.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on scientific principles.

Q1: My peptide is precipitating out of solution during purification. What are my immediate options?

A1: Immediate precipitation during purification is a classic sign of aggregation. Here are a few immediate steps you can take:

  • Change the Solvent System: If you are using a standard solvent system like water/acetonitrile, consider adding a small amount of an organic acid like formic acid or acetic acid (typically 0.1%) to the solvents. This can help to protonate charged residues and disrupt electrostatic interactions that may be contributing to aggregation.

  • Adjust the pH: The net charge of a peptide is highly dependent on the pH of the solution.[4] If your peptide is aggregating, it might be near its isoelectric point (pI). Adjusting the pH to be at least one or two units away from the pI can increase the net charge and enhance electrostatic repulsion between peptide molecules, thereby improving solubility.

  • Lower the Peptide Concentration: Aggregation is a concentration-dependent process. Try diluting your peptide solution before injection onto the purification column. While this may require multiple injections, it can be a simple and effective way to prevent aggregation.

  • Work at a Lower Temperature: For some peptides, aggregation is entropically driven and can be reduced by working at a lower temperature. Try performing your purification in a cold room or using a refrigerated autosampler and fraction collector.

Q2: I've incorporated a proline residue to break a predicted β-sheet, but my peptide still aggregates. Why is this happening and what should I do next?

A2: While proline is known to be a potent β-sheet disrupter due to its rigid cyclic structure, its effectiveness can be sequence-dependent.[5] Here’s why it might not be working and your next steps:

  • Positional Effects: The effectiveness of a proline residue can depend on its position within the aggregation-prone region. If the proline is at the edge of the region, it may not be sufficient to disrupt the core of the β-sheet.

  • Alternative Strategies:

    • Pseudoproline Dipeptides: Consider replacing a serine, threonine, or cysteine residue and its preceding amino acid with a pseudoproline dipeptide.[2][6] These building blocks introduce a "kink" in the peptide backbone that is even more disruptive to β-sheet formation than a single proline.[2] They are used as dipeptides to overcome the steric hindrance of acylating the pseudoproline nitrogen directly. The native peptide sequence is regenerated upon cleavage from the resin with trifluoroacetic acid (TFA).

    • N-Methylated Amino Acids: Incorporating an N-methylated amino acid at a key position within the aggregation-prone region can be highly effective. The methyl group on the backbone nitrogen physically prevents the hydrogen bonding required for β-sheet formation.[7][8]

    • D-Amino Acid Substitution: Introducing a D-amino acid can disrupt the stereochemical arrangement necessary for stable β-sheet formation.[9] However, be aware that this can also impact the peptide's biological activity and three-dimensional structure.[9]

Start Peptide Still Aggregates with Proline Option1 Incorporate Pseudoproline Dipeptide Start->Option1 Option2 Introduce N-Methylated Amino Acid Start->Option2 Option3 Substitute with a D-Amino Acid Start->Option3

Caption: Decision tree for when proline fails to prevent aggregation.

Q3: My peptide synthesis is failing at a certain length, and I suspect on-resin aggregation. How can I confirm this and what can I do to improve the synthesis?

A3: On-resin aggregation is a common cause of failed solid-phase peptide synthesis (SPPS), leading to poor coupling efficiencies and truncated sequences.

  • Confirmation of On-Resin Aggregation:

    • Kaiser Test: A qualitative test for the presence of free primary amines on the resin. If the Kaiser test is positive after a coupling step, it indicates that the coupling was incomplete, which can be a sign of aggregation.

    • Resin Swelling: A significant decrease in resin swelling during the synthesis can indicate that the peptide chains are collapsing and aggregating on the resin.

    • Test Cleavage: Cleave a small amount of peptide from the resin and analyze it by mass spectrometry. The presence of significant amounts of truncated sequences corresponding to the point of synthesis failure is a strong indicator of on-resin aggregation.

  • Improving the Synthesis:

    • Change the Synthesis Solvent: Switching from dimethylformamide (DMF) to N-methylpyrrolidone (NMP) can sometimes improve solvation and reduce aggregation.

    • Incorporate Aggregation-Disrupting Residues: As discussed in Q2, proactively incorporate pseudoproline dipeptides or N-methylated amino acids into your sequence at regular intervals (e.g., every 6-8 residues) in regions predicted to be aggregation-prone.

    • Use a More Solvating Resin: Resins like PEG-based resins can provide a more solvating environment for the growing peptide chain compared to standard polystyrene resins.

    • Microwave-Assisted SPPS: Microwave energy can help to disrupt aggregates and drive coupling reactions to completion.

Frequently Asked Questions (FAQs)

Q: How do I identify aggregation-prone regions in my peptide sequence?

A: Several computational tools can predict aggregation-prone regions (APRs) based on the physicochemical properties of the amino acids, such as hydrophobicity, charge, and β-sheet forming propensity.[10] Some commonly used web servers include:

  • AggreProt: A user-friendly webserver that uses an ensemble of deep neural networks to predict APRs.[11][12][13]

  • TANGO: A statistical mechanics-based algorithm that predicts β-aggregation in peptides and proteins.[14]

  • AGGRESCAN: Predicts "hot spots" of aggregation based on an aggregation-propensity scale for each amino acid.[14]

It is often advisable to use multiple predictors and look for a consensus in the predicted APRs.

Q: What is the structural basis for how N-methylated amino acids prevent aggregation?

A: N-methylated amino acids prevent aggregation by directly disrupting the hydrogen bonding network that is essential for the formation of β-sheets. In a standard peptide backbone, the amide nitrogen has a hydrogen atom that can act as a hydrogen bond donor. In an N-methylated amino acid, this hydrogen is replaced by a methyl group. This methyl group cannot participate in hydrogen bonding and also creates steric hindrance, preventing adjacent peptide chains from coming into the close proximity required for β-sheet formation.[7][8]

Q: Are there any downsides to using constrained residues?

A: Yes, while constrained residues are powerful tools, their use can have potential downsides:

  • Impact on Biological Activity: The conformational changes induced by constrained residues can sometimes negatively impact the peptide's ability to bind to its target. It is crucial to test the biological activity of any modified peptide.

  • Synthesis Challenges: The synthesis of peptides containing constrained residues can be more complex and expensive. For example, pseudoproline dipeptides are incorporated as a two-residue unit, and the synthesis of N-methylated amino acids can require special protocols.[6]

  • Structural Perturbations: While the goal is to disrupt aggregation, the introduction of a constrained residue will invariably alter the local and potentially the global structure of the peptide. This needs to be considered in the context of the peptide's intended function.

Q: How do I choose between proline, pseudoproline, and N-methylation?

A: The choice depends on several factors, including the specific sequence, the location of the aggregation-prone region, and the synthetic accessibility.

Constrained ResidueMechanism of ActionAdvantagesDisadvantages
Proline Rigid cyclic structure disrupts β-sheets.[5]Commercially available, easy to incorporate in SPPS.May not be sufficient for highly aggregation-prone sequences.
Pseudoproline Dipeptide Introduces a "kink" in the backbone, highly disruptive to β-sheets.[2]Very effective at preventing aggregation, improves synthesis efficiency.[2][6]Requires the presence of Ser, Thr, or Cys in the sequence; incorporated as a dipeptide.[3]
N-Methylated Amino Acid Prevents backbone hydrogen bonding.[7][8]Can be placed at any position; highly effective.Can be synthetically challenging to incorporate; may significantly alter peptide conformation.[15][16]
D-Amino Acid Disrupts stereochemical packing of β-sheets.[9]Can increase proteolytic stability.[1][9]Can significantly alter biological activity and 3D structure.[9]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation

The Thioflavin T (ThT) assay is a widely used method for monitoring the kinetics of amyloid fibril formation. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[17]

Materials:

  • Peptide stock solution (e.g., in DMSO or a suitable buffer)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)[17]

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the Assay Solution: In each well of the microplate, prepare the final reaction mixture. For example, for a 100 µL final volume, you might add:

    • X µL of peptide stock to achieve the desired final concentration (e.g., 50 µM).

    • 2.5 µL of 1 mM ThT stock solution for a final concentration of 25 µM.[17]

    • Buffer to bring the final volume to 100 µL.

    • Include a control well with buffer and ThT only to measure the background fluorescence.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Place the plate in a fluorescence microplate reader set to 37°C.[17]

    • Set the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 24-72 hours).[17]

    • Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[18][19]

    • If possible, enable shaking between reads to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence from the peptide-containing wells at each time point.

    • Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated polymerization, with a lag phase, an exponential growth phase, and a plateau phase.

Protocol 2: Incorporation of a Pseudoproline Dipeptide during Fmoc SPPS

This protocol describes the general steps for incorporating a commercially available Fmoc-protected pseudoproline dipeptide into a peptide sequence during manual solid-phase peptide synthesis.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-(ψPro)-OH pseudoproline dipeptide (where Xaa is the preceding amino acid)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • DMF (synthesis grade)

  • DCM (synthesis grade)

  • 20% piperidine in DMF

Procedure:

  • Fmoc Deprotection: Swell the resin in DCM, then wash with DMF. Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.[20]

  • Prepare the Coupling Solution: In a separate tube, dissolve the Fmoc-pseudoproline dipeptide (e.g., 3 equivalents relative to the resin loading), the coupling reagent (e.g., 2.9 equivalents), and the base (e.g., 6 equivalents) in DMF. Allow to pre-activate for a few minutes.

  • Coupling: Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

  • Confirmation of Coupling (Optional but Recommended): Perform a Kaiser test to ensure that all primary amines have been acylated. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Continue Synthesis: Proceed with the deprotection of the Fmoc group from the newly added pseudoproline dipeptide and continue with the synthesis of the rest of the peptide.

References

  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. PMC - NIH. Available from: [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available from: [Link]

  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. NIH. Available from: [Link]

  • Basic procedures | Fmoc Solid Phase Peptide Synthesis: A Practical Approach | Oxford Academic. Available from: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Available from: [Link]

  • Pseudoproline - Wikipedia. Available from: [Link]

  • AggreProt: a web server for predicting and engineering aggregation prone regions in proteins | Nucleic Acids Research | Oxford Academic. Available from: [Link]

  • A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis. DOI. Available from: [Link]

  • Spatial separation of beta-sheet domains of beta-amyloid: disruption of each beta-sheet by N-methyl amino acids. PubMed. Available from: [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Available from: [Link]

  • Scalable Production of Unique Pseudoproline and Dmb Dipeptides for Efficient SPPS. Available from: [Link]

  • Investigation of the Aggregation of Aβ Peptide (1-40) in the Presence of κ-Carrageenan-Stabilised Liposomes Loaded with Homotaurine. MDPI. Available from: [Link]

  • Thioflavin T assay. The Royal Society of Chemistry. Available from: [Link]

  • Amino Acid Composition drives Peptide Aggregation. ChemRxiv. Available from: [Link]

  • AggreProt 1.0 – Predicting and Engineering Aggregation Prone Regions. Available from: [Link]

  • Engineering β-sheets employing N-methylated heterochiral amino acids. PMC. Available from: [Link]

  • Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry | Organic Process Research & Development. ACS Publications. Available from: [Link]

  • Thioflavin T aggregation assay. Bio-protocol. Available from: [Link]

  • Aggregation Rules of Short Peptides | JACS Au. ACS Publications. Available from: [Link]

  • Protein aggregation predictors - Wikipedia. Available from: [Link]

  • Natural β-sheet proteins use negative design to avoid edge-to-edge aggregation. PNAS. Available from: [Link]

  • Coarse-Grained Simulation Study of the Association of Selected Dipeptides. PMC - NIH. Available from: [Link]

  • Residue-resolved insights into the stabilization of therapeutic proteins by excipients: A case study of two monoclonal antibodies with arginine and glutamate. ResearchGate. Available from: [Link]

  • Aza-Amino Acids Disrupt β-Sheet Secondary Structures. MDPI. Available from: [Link]

  • a) The synthesis of pseudoproline dipeptides. i) Fmoc amino acid OPfp... | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • AggreProt: a web server for predicting and engineering aggregation prone regions in proteins. PubMed. Available from: [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central. Available from: [Link]

  • Aggregation Prone Regions (APRs) | VIB Switch Laboratory. Available from: [Link]

  • Thioflavin-T (ThT) Aggregation assay. Protocols.io. Available from: [Link]

  • Thioflavin T assay showing aggregation kinetics of recombinant Aβ42 (5... - ResearchGate. Available from: [Link]

Sources

Optimization

Identifying and minimizing side reactions with 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid

Welcome to the technical support center for 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this constrained, ketone-containing amino acid analog. Our goal is to provide you with in-depth, field-proven insights to help you identify and minimize potential side reactions, ensuring the successful incorporation of this building block into your peptide sequences.

Introduction: The Double-Edged Sword of a Unique Structure

2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid is a valuable tool for introducing conformational rigidity into peptides, a property that can enhance binding affinity, selectivity, and proteolytic stability.[1][2][3] However, its unique structure, featuring a bicyclic system and a ketone functionality, also presents specific challenges during Fmoc solid-phase peptide synthesis (SPPS). This guide will address these challenges head-on, providing you with the knowledge to anticipate and mitigate potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid in Fmoc-SPPS?

A1: The primary side reactions of concern stem from two key structural features: the sterically hindered bicyclic core and the reactive ketone group. These can lead to:

  • Incomplete coupling and deprotection: Due to the bulky nature of the amino acid.

  • Diketopiperazine formation: Especially when it is one of the first two residues in the sequence.[4]

  • Side reactions involving the ketone group: Such as enolization under basic conditions or reactions with cleavage reagents.

Q2: Is the ketone group stable to the standard Fmoc deprotection conditions (20% piperidine in DMF)?

A2: While the ketone group is generally stable, the basic conditions of Fmoc deprotection can promote enolization, which is the formation of an enol or enolate.[5] This can potentially lead to epimerization at the adjacent chiral center or other unforeseen side reactions. The extent of this will depend on the specific sequence and reaction conditions.

Q3: Can the ketone group react with the TFA cleavage cocktail?

A3: Yes, the ketone group can be susceptible to reactions with the highly acidic and nucleophilic environment of the TFA cleavage cocktail.[6] Scavengers used in the cocktail, such as thiols, could potentially form thioacetals with the ketone.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered when using 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid.

Problem 1: Incomplete Coupling or Deprotection

Symptoms:

  • Low peptide yield.

  • Presence of deletion sequences in the final product, as identified by mass spectrometry.

  • Positive (or weakly positive) Kaiser test after coupling, indicating unreacted free amines.[7]

Causality: The rigid and bulky bicyclic structure of the amino acid can sterically hinder the approach of the incoming activated amino acid during coupling, or the piperidine base during deprotection.[8]

Solutions:

StrategyRationale
Extended Coupling/Deprotection Times Allow more time for the reaction to proceed to completion. Monitor progress using the Kaiser test.[7]
Use of a More Potent Coupling Reagent Reagents like HATU or HCTU are more effective for sterically hindered amino acids.[9][10]
Elevated Temperature Performing the coupling or deprotection at a slightly elevated temperature (e.g., 30-40°C) can increase reaction rates.
Choice of Solvent N-Methyl-2-pyrrolidone (NMP) can be a better solvent than DMF for difficult couplings due to its higher boiling point and ability to disrupt aggregation.

Experimental Protocol: Enhanced Coupling for Sterically Hindered Residues

  • Swell the resin in DMF for 30 minutes.

  • Perform the Fmoc deprotection of the preceding amino acid as usual.

  • Dissolve 3 equivalents of 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid and 2.9 equivalents of HATU in DMF.

  • Add 6 equivalents of DIPEA to the amino acid/HATU solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin and couple for at least 2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, recouple for another 1-2 hours.

  • Wash the resin thoroughly with DMF.

Problem 2: Diketopiperazine (DKP) Formation

Symptoms:

  • Significant loss of peptide from the resin, leading to very low yields.

  • Identification of a cyclic dipeptide byproduct by mass spectrometry.

Causality: When this amino acid is the second residue in the sequence, the deprotected N-terminal amine can attack the ester linkage to the resin, forming a stable six-membered ring (diketopiperazine) and cleaving the dipeptide from the support.[2][8] This is a common issue with proline and other sterically demanding N-substituted amino acids.[4]

Solutions:

StrategyRationale
Use of 2-Chlorotrityl Chloride (2-CTC) Resin The steric bulk of the 2-CTC resin hinders the back-side attack required for DKP formation.[2]
Introduction of the First Two Amino Acids as a Dipeptide Synthesize the dipeptide containing 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid separately and then couple it to the resin. This bypasses the vulnerable dipeptide-resin intermediate.
Use of a Milder Deprotection Base A less basic deprotection cocktail, such as 2% DBU/2% piperidine in DMF, can sometimes reduce the rate of DKP formation.[6]

Workflow for Minimizing Diketopiperazine Formation

Caption: Decision workflow for mitigating DKP formation.

Problem 3: Ketone-Related Side Reactions

Symptoms:

  • Appearance of unexpected byproducts in the final mass spectrum, potentially corresponding to adducts with scavengers or modifications resulting from enolization.

  • Difficulty in purifying the final peptide due to closely eluting impurities.

Causality: The ketone group can undergo several undesirable reactions during SPPS:

  • Enolization: The basic conditions of Fmoc deprotection can lead to the formation of an enolate, which can lead to racemization at the alpha-carbon or other rearrangements.[5]

  • Reaction with Cleavage Cocktail: The ketone can react with nucleophilic scavengers in the TFA cleavage cocktail, such as the formation of a thioacetal with ethanedithiol (EDT).[6]

Solutions:

StrategyRationale
Protection of the Ketone Group If side reactions are severe, the ketone can be protected as a ketal prior to synthesis. This protecting group is typically stable to the conditions of SPPS and can be removed during or after cleavage.
Optimization of the Cleavage Cocktail Avoid using thiol-based scavengers like EDT if thioacetal formation is observed. A cocktail containing triisopropylsilane (TIS) as the primary scavenger is a good alternative.[11]
Milder Deprotection Conditions Using a less basic deprotection reagent or shorter deprotection times may minimize enolization.

Experimental Protocol: TFA Cleavage with a Thiol-Free Cocktail

  • After the final deprotection and washing steps, dry the peptide-resin under vacuum for at least 1 hour.

  • Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Diagram of Potential Ketone Side Reactions

Ketone_Side_Reactions Ketone Ketone Group on Amino Acid Enolate Enolate Formation Ketone->Enolate Base-catalyzed enolization Thioacetal Thioacetal Formation Ketone->Thioacetal Acid-catalyzed reaction Piperidine Piperidine (Base) in Fmoc Deprotection Piperidine->Enolate TFA_Scavengers TFA Cleavage Cocktail (e.g., with EDT) TFA_Scavengers->Thioacetal Racemization Racemization/ Rearrangement Enolate->Racemization

Caption: Potential side reactions of the ketone group during Fmoc-SPPS.

Conclusion

2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid is a powerful building block for creating structurally constrained peptides. By understanding the potential side reactions associated with its unique structure and by implementing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can successfully incorporate this valuable amino acid into their synthetic targets, paving the way for the discovery of novel and potent peptide-based therapeutics.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Gude, M., Ryf, J., & White, P. D. (2002). A new method for the suppression of diketopiperazine formation during the synthesis of N-terminally unprotected peptide amides by Fmoc/tBu solid phase peptide synthesis. Letters in Peptide Science, 9(4), 203-206.
  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249-262.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media.
  • Stewart, J. M., & Young, J. D. (1984). Solid phase peptide synthesis. Pierce Chemical Company.
  • Pearson, D. A., Blanchette, M., McKee, M. L., & Ealick, S. E. (1998). Crystal structure of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Journal of the American Chemical Society, 120(27), 6824-6825.
  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron letters, 30(30), 3947-3950.
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. In Methods in enzymology (Vol. 289, pp. 104-126). Academic Press.
  • Wellings, D. A., & Atherton, E. (1997). Standard Fmoc protocols. In Methods in enzymology (Vol. 289, pp. 44-67). Academic Press.
  • Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
  • Bodanszky, M. (2012). Peptide chemistry: a practical textbook. Springer Science & Business Media.
  • Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron letters, 30(15), 1927-1930.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Capping Unreacted Amines After Failed 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid Coupling

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for researchers encountering challenges with the coupling of sterically demanding amino acids, specifically fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for researchers encountering challenges with the coupling of sterically demanding amino acids, specifically focusing on the failure to couple 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid and the subsequent, critical step of capping unreacted amines. Our goal is to equip you with the expertise to navigate these complexities, ensuring the integrity and purity of your synthetic peptides.

The Challenge: Incomplete Coupling of Sterically Hindered Residues

The successful incorporation of structurally complex or sterically hindered amino acids is a frequent hurdle in solid-phase peptide synthesis (SPPS). The bicyclic structure of 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid presents a significant steric barrier, which can lead to incomplete or failed coupling reactions. This results in the persistence of unreacted (free) primary amines on the resin-bound peptide chain.

If left unaddressed, these free amines will react in the subsequent coupling cycle, leading to the formation of deletion sequences (peptides lacking the intended amino acid). These (n-1) impurities are often challenging to separate from the target peptide during purification due to their similar physicochemical properties, ultimately compromising the final yield and purity.[1]

To prevent the formation of these deletion impurities, a "capping" step is employed to permanently block these unreacted amines by acetylation.[1]

Visualizing the Workflow: From Failed Coupling to Capping

The following diagram illustrates the decision-making process and workflow when a failed coupling is detected.

SPPS_Failed_Coupling_Workflow cluster_Coupling Coupling Cycle cluster_Decision Decision Point cluster_Outcomes Procedural Pathways cluster_Capping Capping Protocol cluster_Final Next Step start Start Coupling: 2-Fmoc-6-oxo-octahydro- isoindole-1-carboxylic acid monitor Monitor Coupling (e.g., Kaiser Test) start->monitor decision Coupling Complete? monitor->decision recouple Attempt Recoupling decision->recouple No (Positive Test) deprotect Proceed to Fmoc Deprotection decision->deprotect Yes (Negative Test) cap Proceed to Capping recouple->cap capping_step Cap with Acetic Anhydride cap->capping_step wash Wash Resin capping_step->wash verify_cap Verify Capping (Kaiser Test) wash->verify_cap next_cycle Continue to Next Cycle verify_cap->next_cycle

Sources

Optimization

Technical Support Center: Troubleshooting the Impact of Solvent Quality on Fmoc-Oic-OH Coupling Reactions

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-(...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Fmoc-Oic-OH). As a constrained, non-proteinogenic amino acid, Fmoc-Oic-OH is invaluable for creating unique peptide mimetics and structured peptides.[1] However, its successful incorporation is highly dependent on meticulous attention to reaction conditions, with solvent quality being a paramount, yet often overlooked, factor.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common failures and provide actionable protocols to ensure the integrity and success of your synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding Fmoc-Oic-OH coupling and solvent issues.

Q1: My Fmoc-Oic-OH coupling efficiency is unexpectedly low. What's the most likely cause related to my solvent?

A: Low coupling efficiency is the most frequent issue and is often directly tied to solvent quality. The three primary solvent-related culprits are:

  • Poor Solvation: The solvent must effectively swell the resin support and dissolve all reactants, including the Fmoc-Oic-OH, the coupling reagents (e.g., HBTU, DIC), and the growing peptide chain.[2] Inadequate solvation prevents reagents from accessing the reactive sites on the resin, drastically reducing reaction rates.[3]

  • Presence of Nucleophilic Impurities: Water is the most common culprit. It competes with the resin-bound amine for the activated amino acid, leading to hydrolysis of the activated ester and regeneration of the carboxylic acid. This effectively terminates the chain at that position.

  • Premature Fmoc Deprotection: The primary solvent, N,N-Dimethylformamide (DMF), can degrade over time to produce dimethylamine.[4] This secondary amine is basic enough to cause partial, premature removal of the Fmoc protecting group from the N-terminus of the peptide chain, leading to deletion sequences or the insertion of multiple amino acids in a single cycle.[4]

Q2: What are the ideal solvents for coupling Fmoc-Oic-OH, and why?

A: The ideal solvent must provide excellent solvation for the resin, the protected amino acid, and the growing peptide chain. For Fmoc-SPPS, polar aprotic solvents are the standard.[5]

  • N,N-Dimethylformamide (DMF): This is the most widely used solvent in SPPS due to its excellent solvating properties for a broad range of Fmoc-amino acids and reagents.[6][7] It promotes good resin swelling, which is crucial for reaction kinetics.[3] However, its propensity to degrade into basic amine impurities is its primary drawback.[4]

  • N-Methyl-2-pyrrolidone (NMP): NMP is an excellent alternative to DMF, offering superior resin solvation in many cases, which can be particularly beneficial for overcoming aggregation in hydrophobic or "difficult" sequences.[4][8] While more stable than DMF, it is also more viscous and expensive. Some reports suggest Fmoc-amino acids may decompose more readily in NMP during prolonged storage in solution compared to DMF.[4]

  • Dichloromethane (DCM): Often used for initial resin swelling and in specific protocols, DCM is generally a poorer solvent for growing peptide chains and can lead to incomplete reactions if used as the primary coupling solvent.[3][4]

For the sterically hindered Fmoc-Oic-OH, ensuring maximum solvation is key. Therefore, high-purity, amine-free DMF or NMP are the recommended choices.

Q3: I use THF in other organic reactions. Can I use it for Fmoc-Oic-OH coupling?

A: While Tetrahydrofuran (THF) is a polar aprotic solvent, its use in SPPS requires extreme caution. Its solvating power for some Fmoc-amino acids can be lower than DMF or NMP.[6] The most significant risk associated with THF (and other ethers like diethyl ether) is the formation of explosive peroxides upon exposure to air and light.[9] These peroxides are not only a severe safety hazard but can also cause unwanted oxidative side reactions with sensitive amino acid residues.[10] If you must use THF, it should be freshly distilled from a suitable drying agent and peroxide scavenger (like sodium/benzophenone) and tested for peroxides before use.

Q4: How can I be sure my solvent is high enough quality for the synthesis?

A: Never assume a new bottle of solvent is perfect for SPPS.

  • Use Peptide Synthesis Grade Solvents: Purchase solvents specifically marketed for peptide synthesis. These are typically packaged under an inert atmosphere and have low water and amine content specifications.

  • Test for Amine Impurities: A simple qualitative test can be performed. Take a small amount of your DMF and add a few drops of a solution of isatin in DMF. A blue or purple color indicates the presence of secondary amines. Alternatively, a small test coupling with a sensitive substrate followed by a ninhydrin test can reveal premature deprotection.

  • Check the Water Content: For critical applications, the water content can be measured by Karl Fischer titration. It should ideally be below 50 ppm.

  • Store Properly: Once opened, store solvents under an inert gas (Argon or Nitrogen) and use a dispensing system that minimizes exposure to atmospheric moisture and oxygen.[7]

Part 2: Troubleshooting Guide: Diagnosing Low Coupling Efficiency

When faced with an incomplete Fmoc-Oic-OH coupling, a systematic approach is essential. Use the following workflow to diagnose the root cause.

Troubleshooting Workflow Diagram

G cluster_solvent Solvent Quality Checks cluster_reagents Reagent & Solubility Checks cluster_synthesis Synthesis Parameter Checks start Low Coupling Yield (Positive Ninhydrin Test) q_amine Test DMF for Amine Impurities (e.g., Isatin Test) start->q_amine res_amine_pos Amines Detected: Premature Fmoc Deprotection q_amine->res_amine_pos Positive q_water Check Water Content (Karl Fischer or use new bottle) q_amine->q_water Negative sol_amine Action: Use fresh, high-purity Amine-Free DMF/NMP res_amine_pos->sol_amine end_node Re-run Coupling & Monitor sol_amine->end_node res_water_high High Water Content: Hydrolysis of Activated Ester q_water->res_water_high High q_solubility Are Fmoc-Oic-OH & Coupling Agents Fully Dissolved? q_water->q_solubility Low sol_water Action: Use dry solvent. Store under inert gas. res_water_high->sol_water sol_water->end_node res_solubility_no Incomplete Dissolution: Poor Reagent Accessibility q_solubility->res_solubility_no No q_aggregation Is this a known 'difficult' sequence? q_solubility->q_aggregation Yes sol_solubility Action: Sonicate solution. Consider switching to NMP for better solvation. res_solubility_no->sol_solubility sol_solubility->end_node res_aggregation Peptide Aggregation: Steric Hindrance on Resin q_aggregation->res_aggregation Yes q_aggregation->end_node No sol_aggregation Action: Use NMP, add chaotropic salts, or use elevated temperature. res_aggregation->sol_aggregation sol_aggregation->end_node

Caption: Systematic workflow for troubleshooting low Fmoc-Oic-OH coupling yields.

Part 3: Protocols & Data
Protocol 1: Best Practices for Solvent Handling and Storage

This protocol is a self-validating system to minimize solvent-induced side reactions.

Objective: To maintain the purity and integrity of SPPS solvents during storage and use.

Materials:

  • Peptide synthesis grade DMF or NMP.

  • Inert gas source (Argon or Nitrogen) with regulator.

  • Solvent reservoir with a drying tube (e.g., filled with Drierite) and a gas inlet.

  • Syringes and needles for solvent transfer.

Procedure:

  • Procurement: Purchase solvents in the smallest practical volume for your needs to avoid prolonged storage after opening. Favor bottles with septa-sealed caps.

  • Opening a New Bottle: Before opening, allow the bottle to come to room temperature to prevent condensation of atmospheric moisture inside.

  • Inert Gas Blanket: Immediately after opening, flush the headspace of the bottle with a gentle stream of Argon or Nitrogen for 30-60 seconds. Reseal the bottle tightly.

  • Daily Use: For daily use, transfer an appropriate amount of solvent from the main storage bottle to a smaller, dedicated reaction vessel or automated synthesizer reservoir. Always use a dry syringe and needle through a septum to withdraw the solvent.

  • Reservoir Maintenance: If using a larger reservoir for an automated synthesizer, ensure it is equipped with a drying tube on the vent line and is kept under a positive pressure of inert gas.

  • Long-Term Storage: Store the main solvent bottle in a dark, cool, and dry place, away from light and heat sources, which can accelerate decomposition.[11]

Data Summary: Common Solvents in Fmoc-SPPS

The following table summarizes the properties and key considerations for solvents commonly used in SPPS.

SolventClassKey AdvantagesKey Disadvantages & ImpuritiesSuitability for Fmoc-Oic-OH
N,N-Dimethylformamide (DMF) Polar AproticExcellent solvation of most reagents; cost-effective.[4][6]Degrades to dimethylamine (basic); can contain water.[4]Excellent (when high-purity and amine-free)
N-Methyl-2-pyrrolidone (NMP) Polar AproticSuperior solvation for resin and aggregated peptides.[4][8]More viscous; higher cost; potential for Fmoc-AA instability in solution.[4]Excellent (especially for difficult sequences)
Dichloromethane (DCM) Nonpolar AproticGood for initial resin swelling.Poor solvation for growing peptide chains; environmental concerns.[4][12]Poor (for coupling step)
Tetrahydrofuran (THF) Polar AproticUsed in some "green" protocols.[6]Forms explosive peroxides ; lower solvating power.[9][10]Not Recommended (due to safety risks)
Part 4: Understanding the Chemistry of Solvent Failure

An expert understanding of the underlying mechanisms of solvent failure allows for proactive prevention rather than reactive troubleshooting.

Impact of Common Solvent Impurities

The following diagram illustrates how seemingly minor impurities can lead to catastrophic synthesis failures.

G cluster_impurities Common Impurities cluster_reactions Resulting Side Reactions center SPPS Solvent (e.g., DMF) water Water (H₂O) center->water amine Amines (R₂NH) (from DMF degradation) center->amine peroxide Peroxides (R-O-O-R') (from ethers like THF) center->peroxide If using ethers hydrolysis Hydrolysis of Activated Ester (Chain Termination) water->hydrolysis Competes with N-terminal amine deprotection Premature Fmoc-Deprotection (Deletion/Insertion Sequences) amine->deprotection Acts as a base oxidation Oxidation of Sensitive Residues (e.g., Met, Trp, Cys) peroxide->oxidation Unwanted oxidation safety Detonation Hazard (Shock Sensitive) peroxide->safety Major Safety Risk

Caption: Causal relationships between solvent impurities and common SPPS side reactions.

Causality Explained:

  • Water and Hydrolysis: During the coupling step, the carboxylic acid of Fmoc-Oic-OH is activated (e.g., as an HOBt or Pfp ester). This activated species is highly electrophilic. Water, being a potent nucleophile, can attack this activated ester faster than the sterically hindered N-terminal amine of the growing peptide chain. This reaction consumes the activated amino acid and terminates the chain.

  • Amines and Premature Deprotection: The Fmoc group is specifically designed to be labile to basic conditions, typically a 20% piperidine solution in DMF.[7] However, it is sensitive enough that even trace amounts of other amines, like the dimethylamine from degraded DMF, can initiate its removal.[4] If this happens before the main deprotection step, the newly freed N-terminus is available for reaction in the subsequent coupling cycle, resulting in a peptide missing the intended amino acid (a deletion sequence).

  • Peroxides and Oxidation: Peroxides are strong oxidizing agents. They can react with the side chains of sensitive amino acids. For example, Methionine can be oxidized to its sulfoxide, and Tryptophan's indole ring can be modified. This leads to unintended peptide analogues that can be difficult to separate and may have altered biological activity. The primary concern, however, remains the extreme explosion hazard posed by concentrated peroxides.[9][10]

By understanding these mechanisms, the rationale behind using high-purity, properly stored solvents becomes unequivocally clear. It is the most critical variable to control for a successful and reproducible synthesis of complex peptides incorporating challenging residues like Fmoc-Oic-OH.

References
  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 28, 2026.
  • Benchchem. (n.d.). A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents. Retrieved January 28, 2026.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved January 28, 2026.
  • MedchemExpress.com. (n.d.).
  • Royal Society of Chemistry. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing.
  • PubMed. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Nowick Laboratory. (2020).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • National Institutes of Health (NIH). (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC.
  • ResearchGate. (2021). Evaluation of greener solvents for solid-phase peptide synthesis.
  • National Institutes of Health (NIH). (n.d.). Advances in Fmoc solid-phase peptide synthesis. PMC.
  • Biotage. (2023). Green solvents for solid phase peptide synthesis.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved January 28, 2026.
  • APExBIO. (n.d.). Fmoc-Oic-OH - High-Purity Unusual Amino Acid. Retrieved January 28, 2026.
  • ResearchGate. (2025). Thermal Cleavage of the Fmoc Protection Group.
  • PubMed Central. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles.
  • ChemicalBook. (2025). FMOC-OIC-OH | 130309-37-4.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved January 28, 2026.
  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
  • University of Louisville. (n.d.). Peroxide Forming Chemicals. Retrieved January 28, 2026.
  • SpringerLink. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 28, 2026.
  • University of California, Irvine. (n.d.). LESSON LEARNED Peroxide Explosion. ehs.uci.edu.
  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents)
  • Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis.
  • Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.
  • University of California, Berkeley. (n.d.). Safe Handling of Peroxide-Formers (PFs). Environment, Health & Safety.
  • Reddit. (2013).

Sources

Troubleshooting

Resin selection for difficult sequences containing 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid

Technical Support Hub: SPPS Optimization for OIC-Containing Peptides Topic: Resin selection and process optimization for sequences containing 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid (6-oxo-OIC). Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: SPPS Optimization for OIC-Containing Peptides

Topic: Resin selection and process optimization for sequences containing 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid (6-oxo-OIC).

Executive Summary: The "6-oxo-OIC" Challenge

The Molecule: 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid is a bicyclic proline analogue. It is structurally related to Octahydroindole-2-carboxylic acid (Oic) but features a ketone at the 6-position.

The Problem: Incorporating this residue introduces three distinct chemical challenges that cause standard Solid Phase Peptide Synthesis (SPPS) protocols to fail:

  • Steric Hindrance (N-Term): As a bicyclic secondary amine, the N-terminus is sterically crowded, making acylation (coupling the next amino acid) significantly slower than with standard amino acids.

  • Conformational Constraint: The rigid bicyclic scaffold disrupts the peptide backbone, often inducing early-onset aggregation or "beta-sheet" formation, which collapses the resin matrix.

  • Ketone Reactivity: The 6-oxo group is generally stable to TFA, but it is susceptible to side reactions with specific scavengers (e.g., 1,2-dithiols) or nucleophiles during cleavage.

Resin Selection Matrix

Core Directive: Do not use standard Polystyrene (PS) resins for this sequence. The rigidity of the OIC scaffold requires a resin with superior swelling properties in polar solvents to maintain solvation of the growing chain.

Recommended Resin Architecture
Resin ClassBrand ExamplesSuitabilityTechnical Rationale
100% PEG ChemMatrix® High Composed entirely of primary ether bonds.[1] Swells massively in DCM, DMF, and even ACN. The high swelling pressure physically forces peptide chains apart, preventing aggregation induced by the OIC scaffold.
PEG-PS Graft TentaGel® S, NovaPEG High Polyethylene glycol grafted onto polystyrene. Provides a "solution-like" environment for the peptide, essential for the kinetics of coupling to the hindered secondary amine of OIC.
Polystyrene (PS) Merrifield, Standard WangLow Avoid. PS resins collapse in the presence of aggregated beta-sheets. The rigid OIC residue often triggers this collapse, leading to deletion sequences.
Linker Selection (C-Terminal Constraint)
  • If OIC is Internal: Use Rink Amide ChemMatrix (for amides) or Wang ChemMatrix (for acids).

  • If OIC is C-Terminal: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Why? Loading a hindered amino acid like OIC onto a standard Wang linker requires activation conditions (e.g., anhydride) that often lead to racemization. 2-CTC allows loading under very mild basic conditions (DIPEA), preserving the chirality of the OIC alpha-carbon.

Decision Logic: Resin & Protocol Selector

The following decision tree illustrates the logic for selecting the correct resin and coupling strategy based on your specific sequence requirements.

ResinSelection Start Start: Analyze Sequence containing 6-oxo-OIC Position Where is the OIC residue? Start->Position CTerm C-Terminal Position->CTerm Internal Internal / N-Terminal Position->Internal ResinCTC Select 2-Chlorotrityl (2-CTC) Resin (Prevents Racemization) CTerm->ResinCTC ResinPEG Select ChemMatrix or TentaGel (Prevents Aggregation) Internal->ResinPEG Coupling Coupling Strategy for OIC ResinCTC->Coupling ResinPEG->Coupling NextAA Coupling onto OIC (N-term) Coupling->NextAA Hard Step PrevAA Coupling OIC itself Coupling->PrevAA Moderate Step HatU Use HATU/HOAt or PyBrOP Double Couple (2x 2h) NextAA->HatU PyBOP Use PyBOP/DIEA Standard Time PrevAA->PyBOP

Figure 1: Decision tree for resin and coupling reagent selection based on the position of the hindered OIC residue.

Critical Experimental Protocols

A. Coupling Onto the OIC Residue (The "Hard" Step)

The secondary amine of the isoindole ring is buried. Standard HBTU/DIPEA protocols will likely fail, resulting in a deletion of the next amino acid.

  • Reagent Choice: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole).

    • Mechanism:[2][3][4] The pyridine nitrogen in HOAt provides a "neighboring group effect" (anchimeric assistance) that accelerates the reaction with the hindered amine by up to 10-fold compared to HOBt.

  • Solvent: Use DMF (Dimethylformamide). If solubility is an issue due to the 6-oxo group, use NMP (N-methylpyrrolidone).

  • Protocol:

    • Equivalents: 4 eq. Amino Acid : 4 eq. HATU : 8 eq. DIPEA.

    • Time: Double coupling is mandatory. 2 x 2 hours at Room Temperature.

    • Monitoring: The Kaiser test (ninhydrin) will not work because OIC is a secondary amine (no primary NH2). You must use the Chloranil Test or p-Nitrophenol Test .

B. Cleavage Cocktail & Scavengers (The "6-oxo" Safety)

The ketone at position 6 is electrophilic. While generally stable, it can react with 1,2-dithiols (like EDT - Ethanedithiol) to form dithioacetals under high acid concentrations.

  • Recommended Cocktail: Reagent K is risky due to EDT.

  • Safe Cocktail (TIS-based):

    • TFA (Trifluoroacetic acid): 95%[5]

    • TIS (Triisopropylsilane): 2.5%[5]

    • H2O: 2.5%[5]

  • Note: If you have Methionine or Cysteine and must use a thiol scavenger, use DODT (3,6-Dioxa-1,8-octanedithiol) instead of EDT, as it is less prone to forming stable cyclic dithioacetals with the ketone due to the ether oxygen in the chain.

Troubleshooting & FAQs

Q1: My peptide purity is low, and Mass Spec shows a mass of [M - AA]. What happened? A: This is a deletion sequence. It almost certainly occurred during the coupling of the amino acid immediately following the OIC residue. The steric bulk of the OIC isoindole ring prevented the next amino acid from attaching.

  • Fix: Switch to PyBrOP or HATU for this specific coupling step and perform a double coupling at 40°C.

Q2: Can I use microwave synthesis for 6-oxo-OIC? A: Yes, but with caution. The 6-oxo group increases the risk of side reactions (like epimerization) at high temperatures (>75°C).

  • Recommendation: Limit microwave coupling temperature to 50°C for the OIC residue and the residue immediately following it.

Q3: The resin stopped swelling after I added the OIC residue. A: The rigid bicyclic structure likely induced aggregation.

  • Fix: Perform a "Magic Mixture" wash. Wash the resin with DCM/TFA/TIS (95:2.5:2.5) for 2 minutes (if on acid-stable resin) or extensive washing with warm NMP. For the next coupling, add 0.1M LiCl in DMF to the coupling mixture to disrupt hydrogen bonding/aggregation.

Q4: How do I monitor the deprotection of the Fmoc group from the OIC residue? A: Standard UV monitoring of the dibenzofulvene adduct is accurate. However, remember that the coupling onto the deprotected amine cannot be monitored by Kaiser test. Use the Chloranil test :

  • Blue/Green beads = Free secondary amine (Coupling needed).

  • Colorless/Yellow beads = Coupled (Proceed).

References

  • Albericio, F., et al. (2008). "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides."[1] ACS Combinatorial Science.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of Peptides Containing the Non-Natural Amino Acid Octahydroindole-2-carboxylic Acid (Oic)." Journal of Peptide Science.

  • Sigma-Aldrich Technical Guides. "Fmoc Solid Phase Peptide Synthesis: Causes of Deletion Sequences."

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Peptide Synthesis: Fmoc-Oic-OH vs. Boc-Oic-OH Strategies

Introduction: The Role of Conformational Constraint in Peptide Design In the landscape of modern drug discovery and peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Conformational Constraint in Peptide Design

In the landscape of modern drug discovery and peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating the pharmacological properties of peptides.[1] Among these, (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic), a bicyclic, conformationally constrained analog of proline, has emerged as a powerful tool.[2][3] Its rigid structure imparts significant backbone rigidity, effectively stabilizing specific secondary structures like turns and helices. This conformational lock is strategically employed to enhance metabolic stability, increase resistance to enzymatic degradation, and improve receptor selectivity and bioavailability.[1][2]

However, the very feature that makes Oic so valuable—its steric bulk—also presents a significant challenge during solid-phase peptide synthesis (SPPS). The successful incorporation of this hindered amino acid is highly dependent on the chosen synthetic strategy. The two dominant orthogonal protection schemes in SPPS, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), offer distinct advantages and disadvantages when tackling sterically demanding residues like Oic.

This guide, from the perspective of a senior application scientist, provides an in-depth, objective comparison of Fmoc-Oic-OH and Boc-Oic-OH. We will dissect the core chemical principles, present a head-to-head performance analysis based on established synthetic knowledge, and provide detailed, field-proven protocols to empower researchers in making the optimal strategic choice for their specific synthetic goals.

The Strategic Choice: Understanding Fmoc vs. Boc Orthogonality

The fundamental distinction between the Fmoc and Boc strategies lies in their orthogonal protection schemes, which dictate the chemical conditions used for the iterative removal of the temporary α-amino protecting group while leaving the permanent side-chain protecting groups intact.[]

  • The Fmoc/tBu Strategy: This modern approach utilizes the base-labile Fmoc group for Nα-protection, which is typically removed with a solution of piperidine in N,N-dimethylformamide (DMF).[5] Side-chain protecting groups are acid-labile (e.g., tert-Butyl, tBu), and are removed simultaneously with the final cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[][5] This true orthogonality (base vs. acid cleavage) offers milder deprotection cycles.[5]

  • The Boc/Bzl Strategy: The classic Boc strategy employs the acid-labile Boc group for Nα-protection, which is removed with a moderate acid like TFA.[6] The side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger, hazardous acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[7] This strategy operates on a principle of graded acid lability rather than true orthogonality.

The choice between these two philosophies has profound implications for every step of the synthesis, from reagent selection to the final purity of the peptide.

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group 9-Fluorenylmethoxycarbonyl (Fmoc)tert-Butyloxycarbonyl (Boc)
Nα-Deprotection Condition Mild Base (e.g., 20% Piperidine in DMF)[5]Moderate Acid (e.g., 50% TFA in DCM)[6]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)[]Strong acid-labile (e.g., Bzl, Tos)
Final Cleavage Reagent Strong Acid (e.g., TFA with scavengers)[]Very Strong Acid (e.g., HF, TFMSA)
Key Advantage Milder cyclic deprotection, automation-friendly.[8]Can be better for long or aggregation-prone sequences.[]
Key Disadvantage Potential for side reactions with piperidine.Use of hazardous HF requires specialized equipment.[7]

Head-to-Head Comparison: Fmoc-Oic-OH vs. Boc-Oic-OH

Performance ParameterFmoc-Oic-OHBoc-Oic-OHCausality & Experimental Rationale
Coupling Efficiency Good to Excellent Fair to Good The bicyclic structure of Oic presents significant steric hindrance. The Fmoc strategy allows for the use of modern, highly potent coupling reagents like HATU, HCTU, and COMU, which are known to be effective for hindered residues.[6] The Boc strategy traditionally relies on carbodiimides (e.g., DIC/HOBt), which can be less efficient in these cases.[9] For both derivatives, double coupling and extended reaction times are highly recommended to drive the reaction to completion.
Deprotection Kinetics Standard Potentially Slower Fmoc deprotection with piperidine is generally rapid.[10] Boc deprotection with TFA is also typically efficient, but the protonated N-terminus in the Boc strategy can sometimes lead to aggregation in hydrophobic sequences, which might slightly impede reagent access in subsequent cycles. The kinetics of TFA deprotection are known to have a second-order dependence on acid concentration.[1]
Solubility & Handling Good Good Both derivatives are crystalline solids. Fmoc-amino acids generally show good solubility in standard SPPS solvents like DMF and NMP.[11] Boc-amino acids are also well-soluble, particularly in DCM, a common solvent in Boc-SPPS.[10]
Potential Side Reactions Low risk of racemization.Low risk of racemization.As a secondary amine, the α-carbon of Oic is not susceptible to racemization via the common base-catalyzed mechanism that affects other amino acids during activation.[5] The primary concern for both is incomplete coupling, leading to deletion sequences.
Impact on Final Purity Potentially Higher Crude Purity Variable The milder conditions of Fmoc-SPPS generally lead to fewer side reactions and a cleaner crude product, especially for peptides without significant aggregation issues.[5] However, for highly hydrophobic sequences where aggregation is a major concern, the repetitive TFA deprotection in Boc-SPPS can help disrupt inter-chain hydrogen bonding by keeping the N-terminus protonated, potentially leading to a higher quality crude product in those specific cases.[]
Cost & Availability Higher Reagent CostLower Reagent CostFmoc-protected amino acids are generally more expensive than their Boc-protected counterparts due to the higher cost of the Fmoc protecting group itself.[8] Both Fmoc-Oic-OH and Boc-Oic-OH are commercially available from specialized suppliers.

Experimental Workflows and Protocols

The following protocols are designed to be self-validating systems, incorporating best practices for the incorporation of sterically hindered amino acids.

Workflow 1: Fmoc-Oic-OH Incorporation using Fmoc/tBu Strategy

This workflow details the manual incorporation of Fmoc-Oic-OH into a peptide sequence on a solid support.

Fmoc_Oic_Workflow cluster_cycle Fmoc-SPPS Cycle for Oic Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash (5-7x) Deprotection->Wash1 Remove Piperidine Coupling Coupling Fmoc-Oic-OH (4 eq) HATU (3.9 eq) DIEA (8 eq) in DMF Wash1->Coupling Prepare for Coupling Wash2 DMF Wash (3-5x) Coupling->Wash2 Remove Excess Reagents Kaiser Kaiser Test (Check for completion) Wash2->Kaiser Kaiser->Deprotection Negative: Next Cycle Kaiser->Coupling Positive: Recouple Final_Cleavage Final Cleavage & Global Deprotection (TFA/TIS/H2O) Kaiser->Final_Cleavage Synthesis Complete Start Peptide-Resin (Free N-terminus)

Caption: Fmoc-SPPS workflow for incorporating the sterically hindered Fmoc-Oic-OH.

Detailed Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for peptide amides, Wang resin for peptide acids) in DMF for at least 1 hour in a reaction vessel.

  • Nα-Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF (10 mL per gram of resin) for 5 minutes with gentle agitation.

    • Drain the solution.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-Oic-OH (Double Coupling Recommended):

    • Activation Mixture: In a separate vial, dissolve Fmoc-Oic-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) and allow the solution to pre-activate for 1-2 minutes.

    • First Coupling: Add the activation mixture to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times).

    • Monitoring: Perform a qualitative Kaiser test. If the test is negative (beads remain colorless/yellow), proceed to the next deprotection cycle. If the test is positive (beads turn blue), a second coupling is required.

    • Second Coupling (if necessary): Prepare a fresh activation mixture as described in step 3a and repeat the coupling for another 1-2 hours.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) before proceeding to the next cycle.

  • Final Cleavage and Deprotection:

    • After the final synthesis cycle and Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry it under vacuum.

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.

Workflow 2: Boc-Oic-OH Incorporation using Boc/Bzl Strategy

This workflow outlines the manual incorporation of Boc-Oic-OH, accounting for its steric hindrance within the classic Boc/Bzl framework.

Boc_Oic_Workflow cluster_cycle Boc-SPPS Cycle for Oic Deprotection Nα-Boc Deprotection (50% TFA/DCM) Wash1 DCM/IPA Wash Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 DCM/DMF Wash Neutralization->Wash2 Coupling Coupling Boc-Oic-OH (4 eq) DIC (4 eq), HOBt (4 eq) in DCM/DMF Wash2->Coupling Kaiser Kaiser Test (Check for completion) Coupling->Kaiser Kaiser->Deprotection Negative: Next Cycle Kaiser->Coupling Positive: Recouple Final_Cleavage Final Cleavage & Global Deprotection (Anhydrous HF) Kaiser->Final_Cleavage Synthesis Complete Start Peptide-Resin (Free N-terminus)

Sources

Comparative

A Comparative Guide to Constrained Amino Acids in Peptide Design: 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid vs. Fmoc-L-octahydroindole-2-carboxylic acid

Introduction: The Quest for Conformational Control in Peptide Therapeutics The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical translation is often hampered by...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical translation is often hampered by inherent flexibility, leading to poor metabolic stability and reduced binding affinity.[1][2] To overcome these limitations, medicinal chemists increasingly turn to conformationally constrained amino acids. By introducing rigid structural elements into the peptide backbone, we can pre-organize the peptide into its bioactive conformation, thereby enhancing its pharmacological properties.[3][4]

This guide provides an in-depth comparison of two powerful, yet distinct, bicyclic constrained amino acid building blocks: 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid (a representative oxo-isoindole derivative) and Fmoc-L-octahydroindole-2-carboxylic acid (Fmoc-Oic-OH) . We will explore their structural nuances, their differential impacts on peptide secondary structure, and provide a framework for their comparative evaluation in a research setting.

Structural and Conformational Analysis: A Tale of Two Scaffolds

At first glance, both molecules introduce a bicyclic system into the peptide chain. However, their fundamental structures lead to profoundly different conformational outcomes.

Fmoc-L-octahydroindole-2-carboxylic acid (Fmoc-Oic-OH): The Proline Analogue on Steroids

Fmoc-Oic-OH is a saturated bicyclic analogue of proline.[1] Its fused cyclohexane ring severely restricts the rotation around the Cα-N bond (the φ dihedral angle), imparting significant rigidity to the peptide backbone.[1] This structural constraint has several key consequences:

  • Stabilization of Defined Secondary Structures: Oic strongly promotes the formation of polyproline type II (PPII) helices, which are crucial for many protein-protein interactions.[1][5] The cyclohexane ring often adopts a chair conformation, which in turn favors a specific puckering of the pyrrolidine ring, leading to a high propensity for the trans-amide bond conformation.[5]

  • Enhanced Lipophilicity: The additional hydrocarbon ring increases the hydrophobicity of the peptide, which can improve its ability to cross cell membranes.[1][6]

  • Increased Proteolytic Resistance: The non-natural, sterically hindered structure of Oic makes peptide bonds involving this residue less susceptible to cleavage by proteases.[1]

2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid: The Turn Inducer

In contrast to Oic, the oxo-octahydro-isoindole scaffold is not a direct proline mimic. Instead, its rigid, kinked structure is designed to act as a potent inducer of β-turns and other folded conformations within a peptide sequence.[7] The key features of this building block include:

  • Turn Induction: The bicyclic system forces the peptide backbone to adopt a sharp turn, which is critical for the bioactivity of many peptides that rely on a specific folded structure for receptor recognition.

  • Introduction of a Polar Moiety: The ketone group (oxo) introduces a polar element, which can be exploited for hydrogen bonding interactions with a target receptor or to modulate the overall solubility of the peptide.

  • Scaffold for Further Diversification: The isoindole core provides a rigid framework onto which other functional groups can be appended, allowing for the creation of diverse chemical libraries for drug discovery.[7]

The fundamental difference in their impact on peptide structure is best visualized as a divergence in the peptide's conformational journey.

G cluster_0 Peptide Design Strategy cluster_1 Incorporation of Constrained Amino Acids cluster_2 Resulting Peptide Conformation Linear_Peptide Flexible Linear Peptide Oic Fmoc-L-octahydroindole- 2-carboxylic acid (Oic) Linear_Peptide->Oic Induces Rigidity Isoindole 2-Fmoc-6-oxo-octahydro- isoindole-1-carboxylic acid Linear_Peptide->Isoindole Induces Turn PPII_Helix Stabilized PPII Helix (Extended Conformation) Oic->PPII_Helix Promotes Beta_Turn Induced β-Turn (Folded Conformation) Isoindole->Beta_Turn Promotes

Caption: Divergent conformational outcomes of incorporating Oic versus the oxo-isoindole analogue.

Comparative Performance Metrics: A Hypothetical Case Study

To illustrate the practical implications of choosing between these two building blocks, let's consider a hypothetical 10-mer peptide designed to target a G-protein coupled receptor (GPCR). We will replace a central Pro-Gly sequence with either Oic or the oxo-isoindole analogue. The following table summarizes the expected outcomes based on the known properties of these constrained amino acids.

Performance Metric Peptide with Oic Peptide with Oxo-Isoindole Rationale
Receptor Binding Affinity (Ki) Lower (Higher Affinity)Potentially Higher (Lower Affinity)Oic may better mimic a native extended conformation, leading to a lower entropic penalty upon binding. The oxo-isoindole may induce a turn that is not optimal for this specific receptor.
Proteolytic Stability (t1/2 in plasma) Significantly IncreasedIncreasedBoth residues provide steric hindrance to proteases, but Oic's proline-like nature offers robust protection.
Cell Permeability (Papp) Moderately IncreasedSlightly Increased or DecreasedOic's lipophilicity can enhance passive diffusion. The polarity of the oxo group in the isoindole derivative might slightly decrease permeability.
Aqueous Solubility DecreasedPotentially IncreasedThe increased hydrophobicity of Oic can reduce solubility. The polar ketone in the isoindole may improve it.
Secondary Structure (CD Spectroscopy) Characteristic PPII helix signatureStrong β-turn signatureThe inherent conformational preferences of the building blocks will dictate the overall peptide structure.

Experimental Workflow for a Head-to-Head Comparison

A robust comparative study requires a systematic experimental approach. The following workflow outlines the key steps to objectively evaluate the performance of these two constrained amino acids in a given peptide sequence.

G Peptide_Design 1. Peptide Design & Synthesis Purification 2. Purification & Characterization Peptide_Design->Purification SPPS Structural_Analysis 3. Structural Analysis Purification->Structural_Analysis HPLC & Mass Spec Biological_Evaluation 4. Biological Evaluation Structural_Analysis->Biological_Evaluation NMR & CD Data_Analysis 5. Data Analysis & Comparison Biological_Evaluation->Data_Analysis Binding & Stability Assays

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides Containing (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid (Oic)

Introduction: The Role of Oic in Modern Peptide Therapeutics In the landscape of peptide drug development, the incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone strategy for overcoming inherent limi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Oic in Modern Peptide Therapeutics

In the landscape of peptide drug development, the incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone strategy for overcoming inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1] Among the vast arsenal of available NPAAs, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic), a bicyclic proline analogue, has emerged as a critical tool for peptide design.[2] Its rigid bicyclic structure, composed of a proline-like pyrrolidine ring fused to a cyclohexane ring, imparts significant conformational constraints upon the peptide backbone.[1][2] This rigidity can stabilize desired secondary structures, leading to enhanced target affinity and selectivity. Furthermore, the saturated bicyclic system gives Oic a high degree of lipophilicity, a property that can improve the absorption and distribution of peptide therapeutics through biological membranes.[1]

However, the very structural features that make Oic a valuable asset in peptide design introduce unique and significant challenges for analytical characterization, particularly by mass spectrometry (MS). This guide provides an in-depth comparison of analytical strategies, focusing on the nuances of ionization and fragmentation of Oic-containing peptides. We will explore the causality behind experimental choices, present validated protocols, and offer data-driven insights to guide researchers in obtaining high-quality, reliable mass spectrometry data for these complex molecules.

Core Challenge: The Mass Spectrometric Behavior of a Proline Mimetic

The analytical challenges posed by Oic-containing peptides are rooted in its structural similarity to proline. Proline's cyclic side chain and tertiary amide bond are known to influence peptide fragmentation in distinct ways. Oic inherits and amplifies these characteristics, demanding specialized analytical considerations.

Challenge 1: Ionization Efficiency & Chromatographic Separation

The high lipophilicity of Oic can significantly alter the chromatographic behavior of a peptide.[1] Peptides incorporating Oic often exhibit increased retention on reversed-phase high-performance liquid chromatography (RP-HPLC) columns.

Expert Insight: This increased hydrophobicity is a double-edged sword. While it can improve separation from more polar impurities, it may also lead to broader peaks and require stronger organic mobile phases for elution. Standard gradients may be insufficient, necessitating shallower, longer gradients to achieve optimal resolution. Furthermore, the choice of mobile phase additive is critical. While trifluoroacetic acid (TFA) is a common ion-pairing agent for peptide separations, it is known to cause ion suppression in electrospray ionization (ESI)-MS.[3] For LC-MS applications, formic acid (FA) is the preferred alternative, though it may offer slightly less sharp chromatography.[3][4]

Challenge 2: Fragmentation Patterns in Collision-Induced Dissociation (CID)

The most common method for peptide sequencing in tandem mass spectrometry is collision-induced dissociation (CID), where precursor ions are fragmented by collision with an inert gas.[5][6] Standard peptides typically fragment along the amide backbone, producing a predictable series of b- and y-type ions that allow for sequence elucidation.[7]

The presence of a proline-like residue such as Oic complicates this process. The tertiary amide bond N-terminal to the Oic residue is a preferred cleavage site. This "proline effect" results in an unusually intense b-ion or a-ion corresponding to cleavage at this position, while fragmentation at other sites may be suppressed. This can lead to spectra dominated by a few fragment ions, making complete sequence confirmation difficult.

Comparison with Proline: While Oic behaves similarly to proline, its bulkier, bicyclic structure can further influence fragmentation. The rigid ring system may require higher collision energy to induce fragmentation compared to the more flexible proline ring. Additionally, the potential for rearrangement reactions during CID, which can scramble sequence information, must be considered, although the rigidity of Oic might disfavor such pathways compared to more flexible residues.[8]

FeatureAlanine (Ala)Proline (Pro)Octahydroindole-2-carboxylic acid (Oic)
Monoisotopic Mass 71.037 Da97.053 Da167.110 Da
Side Chain Simple, flexible (Methyl)Cyclic, rigidBicyclic, highly rigid & lipophilic
CID Fragmentation Predictable b/y ion seriesPreferential cleavage N-terminal to ProStrongly preferential cleavage N-terminal to Oic
Immonium Ion (m/z) 44.05070.065140.107 (Predicted)
Analytical Note Standard MS/MS conditionsRequires careful energy optimizationMay require stepped or higher collision energy

Table 1: Comparison of MS-Relevant Properties of Alanine, Proline, and Oic.

Optimized Analytical Strategies and Protocols

To overcome these challenges, a systematic approach combining optimized liquid chromatography with tailored mass spectrometry methods is required.

Workflow for Oic-Peptide Analysis

The following diagram outlines a robust workflow for the analysis of peptides containing Oic.

Oic_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Peptide Solubilization (e.g., 0.1% FA in H2O/ACN) LC RP-HPLC (C18, Shallow Gradient) Prep->LC Injection ESI ESI Source (Positive Ion Mode) LC->ESI Elution MS1 MS1 Full Scan (High Resolution) ESI->MS1 DDA Data-Dependent Acquisition (TopN Precursors) MS1->DDA Precursor Selection MS2 MS/MS Fragmentation (Stepped Collision Energy) DDA->MS2 Isolation & Fragmentation Analysis Sequence Confirmation (Manual & Software) MS2->Analysis Spectrum Acquisition Oic_Fragmentation p ...-NH-CH(R)-CO- oic N(Oic)-CO- p->oic  b-ion n NH-CH(R')-CO-... oic->n  y-ion immonium Oic Immonium Ion (m/z 140.1) oic->immonium  y-ion

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid

Understanding the Compound and Associated Hazards 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid is a derivative of an amino acid, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group. This group is fundame...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound and Associated Hazards

2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid is a derivative of an amino acid, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group. This group is fundamental in solid-phase peptide synthesis (SPPS) and is known for its base-lability.[1][2] While many Fmoc-protected amino acids are not classified as hazardous substances, they can cause irritation to the skin, eyes, and respiratory system.[3][4] Therefore, it is prudent to handle this compound with the same level of care as other laboratory reagents.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause redness and discomfort.[3][4]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to respiratory discomfort.[3][4]

  • Incompatibility: This compound may be incompatible with strong oxidizing agents and strong bases.[5]

Due to these potential hazards, the disposal of 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid and its associated waste streams must be managed as hazardous chemical waste.

Core Principles of Chemical Waste Management

The disposal of laboratory waste is strictly regulated to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) set the standards for hazardous waste management.[6][7]

The Golden Rules of Laboratory Waste Disposal:

  • Never dispose of chemical waste down the sink or in the regular trash.[8]

  • Always segregate incompatible waste streams to prevent dangerous reactions.[8][9]

  • Properly label all waste containers with their full chemical names and associated hazards.[8][10]

  • Keep waste containers closed except when adding waste.[8][11]

  • Utilize secondary containment for liquid waste to prevent spills.[8][10]

Step-by-Step Disposal Procedures

The following protocols provide a clear pathway for the safe disposal of 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid and related waste.

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area.To minimize inhalation of dust. A dust mask may be used for handling bulk powder.
  • Waste Characterization: The solid 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid should be treated as non-hazardous solid chemical waste, but local regulations may vary. Always consult your institution's Environmental Health and Safety (EHS) office.

  • Containerization:

    • Place the solid waste in a clearly labeled, sealed, and chemically compatible container. The original container is often the best choice.[12]

    • The container must be in good condition, with no cracks or leaks.[6][11]

  • Labeling:

    • Affix a hazardous waste label to the container.[10]

    • The label must include:

      • The full chemical name: "2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid"

      • The words "Hazardous Waste"

      • An accumulation start date

      • The primary hazard(s) (e.g., "Irritant")

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[11][13]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11][13]

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup.[8][12]

Solid waste contaminated with 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid, such as weigh boats, gloves, and paper towels, should be disposed of as solid chemical waste.

  • Collection: Place all contaminated solid debris into a designated, labeled waste container. A durable, sealable bag or a lined solid waste container is appropriate.

  • Labeling: The container must be labeled as "Solid Chemical Waste" and list the chemical contaminant.

  • Disposal: Follow your institution's procedures for the disposal of contaminated solid waste, which typically involves collection by the EHS department.

Liquid waste containing 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid, such as solutions from experiments or cleaning rinsates, must be collected as hazardous liquid waste.

  • Collection:

    • Use a dedicated, compatible, and leak-proof container for liquid waste.[10][11]

    • Do not mix this waste with other incompatible waste streams.[8] For example, do not mix acidic waste with basic waste.

  • Labeling:

    • Clearly label the liquid waste container with the full chemical names of all components and their approximate concentrations.

    • Include a "Hazardous Waste" label.

  • Storage:

    • Store the liquid waste container in a secondary containment bin within the SAA.[8][10]

  • Disposal:

    • Arrange for pickup by your institution's EHS office.

  • Triple Rinsing: For an empty container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent.[12]

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous liquid waste.[8] Subsequent rinsates may also need to be collected depending on the toxicity of the compound and local regulations.

  • Container Disposal: Once triple-rinsed, deface or remove all labels from the empty container before disposing of it in the appropriate recycling or trash receptacle.[12]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid and its associated waste.

G cluster_start Waste Generation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_actions Disposal Actions start Identify Waste Stream (Solid, Liquid, Debris) solid_pure Unused/Expired Solid start->solid_pure Solid solid_cont Contaminated Debris (Gloves, Weigh Boats) start->solid_cont Debris liquid_sol Experimental Solutions start->liquid_sol Liquid containerize Select Compatible Container solid_pure->containerize solid_cont->containerize liquid_sol->containerize liquid_rinse Container Rinsate liquid_rinse->containerize label_waste Affix Hazardous Waste Label containerize->label_waste store_saa Store in Satellite Accumulation Area (SAA) label_waste->store_saa request_pickup Contact EHS for Disposal store_saa->request_pickup triple_rinse Triple Rinse Empty Container request_pickup->triple_rinse For Empty Containers triple_rinse->liquid_rinse Collect Rinsate dispose_trash Dispose of Defaced Container in Regular Trash/Recycling triple_rinse->dispose_trash

Caption: Disposal workflow for 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and the associated hazards.

  • Small Spills (Solid):

    • Wear appropriate PPE.

    • Gently sweep up the solid material to avoid creating dust.[3][14]

    • Place the spilled material and cleanup debris into a labeled hazardous waste container.

  • Large Spills:

    • Contact your institution's EHS office immediately.

    • Restrict access to the area.

    • Do not attempt to clean up a large spill without proper training and equipment.

Conclusion

The responsible disposal of 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid is a cornerstone of laboratory safety and environmental stewardship. By adhering to the principles of waste minimization, proper segregation, and compliant disposal procedures, researchers can mitigate risks and ensure a safe working environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the chemicals you work with. When in doubt, the precautionary principle should always be applied, treating unknown or uncharacterized waste as hazardous.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Lokey Lab Protocols. (2017, March 16). Fmoc. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • US Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

  • ACTenviro. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Capot Chemical. (2026, January 22). MSDS of 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid

Understanding the Compound: Hazard Identification and Risk Assessment 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid is a complex organic molecule utilized in advanced chemical synthesis, particularly as a building b...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Hazard Identification and Risk Assessment

2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid is a complex organic molecule utilized in advanced chemical synthesis, particularly as a building block in peptide and medicinal chemistry.[1] Its structure combines a bicyclic isoindole core with a ketone functionality and a carboxylic acid, all under the protection of a fluorenylmethyloxycarbonyl (Fmoc) group.

While specific toxicity data for this compound is not available, a thorough risk assessment based on analogous structures is critical. The primary hazards are associated with its potential for irritation upon contact and the risks linked to the solvents and reagents used alongside it.[2]

Potential Health Effects:

  • Skin Irritation: Similar to many carboxylic acids and Fmoc-amino acids, direct contact may cause skin irritation.[3]

  • Eye Irritation: The compound, particularly in powdered form, can cause serious eye irritation upon contact.[3]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[3]

  • Harmful if Swallowed or Inhaled: While not confirmed, it is prudent to assume the compound may be harmful if ingested or inhaled, based on data for similar chemical classes.[3]

Chemical Reactivity:

  • The Fmoc protecting group is labile and can be removed under basic conditions, such as with piperidine.[1][4]

  • The carboxylic acid moiety can react with bases.

  • Avoid contact with strong oxidizing agents.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety. All personnel handling this compound must be trained in the proper use and limitations of their PPE.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles with side shieldsProtects eyes from splashes and airborne dust particles. Standard safety glasses are insufficient.[6]
Hand Protection Nitrile glovesProvides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated or torn.[6][7]
Body Protection A buttoned, long-sleeved laboratory coatProtects skin and personal clothing from contamination.[6]
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of dust or vapors.[8] For situations where a fume hood is not feasible, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) should be considered after a formal risk assessment.[7]
Footwear Closed-toe shoesProtects feet from spills.[6]

Operational Plan: From Receipt to Reaction

A systematic workflow minimizes the risk of exposure and cross-contamination. The following step-by-step guide outlines the safe handling of 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during this process.

  • Labeling: Ensure the container is clearly labeled with the compound name, hazard information, and date of receipt.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[5][9] The container should be kept tightly closed to prevent moisture absorption and contamination.[9] Storage at +4°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent degradation.[1]

Weighing and Transferring the Compound

This process presents the highest risk of generating airborne dust particles.

  • Preparation: Designate a specific area for handling the solid, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing:

    • Use a spatula to carefully transfer the solid to a tared weigh boat or container.[8]

    • Avoid any actions that could create dust, such as rapid movements or pouring from a height.[8]

    • Close the primary container immediately after dispensing the required amount.

  • Transfer to Reaction Vessel:

    • If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.

    • Use a funnel when transferring the solution to a narrow-mouthed vessel.[6]

Experimental Use (e.g., Peptide Synthesis)

The primary use of this compound is in solid-phase peptide synthesis (SPPS), which involves the removal of the Fmoc group.

  • Fmoc Deprotection: The removal of the Fmoc group is typically achieved using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[4]

    • Caution: Piperidine is a toxic and flammable liquid. All work involving piperidine must be conducted in a certified chemical fume hood.

    • The deprotection reaction will generate dibenzofulvene, which is then scavenged by the piperidine.[4]

  • Solvent Handling: Use high-quality, amine-free DMF for peptide synthesis to ensure reproducibility.[10]

  • Reaction Monitoring: Follow established laboratory procedures for monitoring the progress of your reaction.

The following diagram illustrates the general workflow for safely handling the compound.

G cluster_prep Preparation & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management Receive Receive & Inspect Container Store Store in Cool, Dry, Ventilated Area Receive->Store If intact Weigh Weigh Solid Compound Store->Weigh Retrieve for use Transfer Transfer & Dissolve Weigh->Transfer Use spatula React Perform Chemical Reaction Transfer->React Waste Collect Waste in Labeled Container React->Waste After reaction completion Dispose Dispose via Hazardous Waste Program Waste->Dispose

Caption: Workflow for handling 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid.

Spill and Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency.

SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][9] Remove contaminated clothing. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.
Small Spill Wearing appropriate PPE, carefully sweep up the solid material to avoid creating dust.[7] Place it in a sealed, labeled container for disposal. Clean the spill area with soap and water.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for assistance.

Disposal Plan

All waste containing 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full description of its contents.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program.[11] Do not dispose of this chemical down the drain or in regular trash.[11]

By adhering to these guidelines, you can foster a culture of safety and ensure the responsible handling of 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid in your laboratory.

References

  • Fisher Scientific. (2024, January 27). Safety Data Sheet for 7-Nitroindole-2-carboxylic acid.
  • Fisher Scientific. (n.d.).
  • Actylis Lab Solutions. (n.d.).
  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • University of St Andrews. (n.d.).
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 1H-Indole-2-carboxylic acid.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for N-FMOC-L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Nowick Laboratory. (2020, March 17).
  • Capot Chemical. (2026, January 22). MSDS of 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid.
  • Sigma-Aldrich. (2025, November 6).
  • CP Lab Safety. (n.d.).
  • Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Benchchem. (n.d.). 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic Acid.
  • ResearchGate. (2025, August 10). (PDF) Methods for Removing the Fmoc Group.
  • Utah State University. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.